molecular formula C10H12N2O4 B1521482 N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide CAS No. 1221341-47-4

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Cat. No.: B1521482
CAS No.: 1221341-47-4
M. Wt: 224.21 g/mol
InChI Key: NKUGNZIURPJOCM-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGNZIURPJOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a valuable synthetic intermediate in the field of organic chemistry and drug discovery. This document details its chemical identity, including its CAS number, molecular properties, and structure. A significant focus is placed on its synthesis via the robust Weinreb amide formation methodology, with a detailed, step-by-step experimental protocol. The guide also explores the compound's reactivity and its potential applications as a precursor to complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as a Weinreb amide of 2-nitrophenylacetic acid, is a key organic intermediate. Its unique structure, featuring a nitroaromatic ring and a Weinreb amide functional group, makes it a versatile building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1221341-47-4[1]
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol [2][3]
IUPAC Name This compound[3]
Canonical SMILES CN(C(=O)CC1=CC=CC=C1[O-])OC
Physical State Solid (predicted)
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

The Strategic Importance in Synthesis: The Weinreb Amide

The core of this compound's utility lies in its identity as a Weinreb amide. The Weinreb amide is a powerful tool in organic synthesis for the preparation of ketones and aldehydes.[4] Unlike other carboxylic acid derivatives, the N-methoxy-N-methylamide moiety is resistant to over-addition of organometallic reagents. This is due to the formation of a stable, chelated tetrahedral intermediate which collapses to the desired ketone or aldehyde only upon acidic workup.[4] This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with more reactive acylating agents.[4]

The 2-nitrophenyl group in the target molecule offers further synthetic handles. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems, a common scaffold in many pharmaceuticals.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the formation of a Weinreb amide from 2-nitrophenylacetic acid. This can be accomplished via a two-step, one-pot procedure involving the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Reaction Scheme

Synthesis_of_this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation 2-nitrophenylacetic_acid 2-Nitrophenylacetic Acid SOCl2 SOCl₂ or (COCl)₂ 2-nitrophenylacetic_acid->SOCl2 Activation 2-nitrophenylacetyl_chloride 2-Nitrophenylacetyl Chloride (in situ) SOCl2->2-nitrophenylacetyl_chloride N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride 2-nitrophenylacetyl_chloride->N_O_dimethylhydroxylamine Nucleophilic Acyl Substitution Product N-Methoxy-N-methyl- 2-(2-nitrophenyl)acetamide N_O_dimethylhydroxylamine->Product Base Pyridine or Et₃N

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Weinreb amide synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2-Nitrophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (Argon or Nitrogen).

  • Activation of the Carboxylic Acid:

    • To the flask, add 2-nitrophenylacetic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of anhydrous DMF should be added.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). This step forms the acid chloride in situ.

  • Weinreb Amide Formation:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

    • Cool this solution to 0 °C.

    • Slowly add pyridine (2.2 equivalents) or triethylamine (2.2 equivalents) to neutralize the hydrochloride and liberate the free amine.

    • Transfer the freshly prepared acid chloride solution (from step 2) to the dropping funnel and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the acid chloride is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Organic Synthesis

While specific, large-scale industrial applications of this compound are not widely documented, its value lies in its potential as a versatile intermediate in medicinal chemistry and the synthesis of novel bioactive molecules.

Precursor to Bioactive Heterocycles

The primary synthetic utility of this compound is as a precursor to various heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions.

Applications_in_Synthesis Start N-Methoxy-N-methyl- 2-(2-nitrophenyl)acetamide Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Intermediate N-Methoxy-N-methyl- 2-(2-aminophenyl)acetamide Reduction->Intermediate Cyclization Cyclization Reactions Intermediate->Cyclization Heterocycles Bioactive Heterocycles (e.g., Benzodiazepines, Quinoxalines) Cyclization->Heterocycles

Caption: General synthetic utility of the title compound.

For instance, the resulting 2-amino derivative can be a key precursor for the synthesis of:

  • Benzodiazepines: A class of psychoactive drugs.

  • Quinoxalines: A class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

  • Other Fused Heterocyclic Systems: The amino and Weinreb amide functionalities can be manipulated to construct a variety of other complex ring systems.

The Weinreb amide itself can be reacted with organometallic reagents to introduce a ketone functionality, which can then be used in subsequent transformations to build molecular complexity.

Safety and Handling

General Precautions:

  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

  • Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Specific Hazards of Related Compounds:

  • Nitroaromatic Compounds: Many nitroaromatic compounds are known to be toxic and potentially mutagenic or carcinogenic. The metabolic reduction of the nitro group can lead to reactive intermediates that can interact with biological macromolecules.

  • Amides: While generally of low acute toxicity, some amides can be irritants.

  • Reagents Used in Synthesis: The reagents used in the synthesis of this compound, such as thionyl chloride, oxalyl chloride, and pyridine, are corrosive, toxic, and/or flammable and should be handled with extreme care according to their specific SDS.

First Aid Measures (General Guidance):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its synthesis, based on the reliable Weinreb amide chemistry, is straightforward for a skilled organic chemist. The presence of both a Weinreb amide and a nitroaromatic group provides a rich platform for the construction of complex and potentially bioactive molecules, particularly heterocyclic compounds. As with any novel chemical, it is crucial to handle this compound with the utmost care, following stringent safety protocols. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors.

References

  • Hines, J. E., III, Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Hines, J. E., III, Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • PubChem. (n.d.). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved from [Link]

  • Sanchez, M. del M. (2009). Weinreb Amides in Organic Synthesis.
  • Sigma-Aldrich. (2025).
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a compound of interest in synthetic and medicinal chemistry. By integrating established chemical principles with data from analogous structures, this document serves as a vital resource for professionals engaged in drug discovery and development.

Introduction: The Significance of a Multifunctional Scaffold

This compound is a molecule that combines two key functional motifs: the Weinreb amide and a 2-nitrophenyl group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds.

The Weinreb amide (N-methoxy-N-methylamide) functionality is renowned for its stability and controlled reactivity. Unlike more reactive carboxylic acid derivatives, Weinreb amides can undergo nucleophilic attack by organometallic reagents to form stable tetrahedral intermediates, thus preventing over-addition and leading to the clean formation of ketones and aldehydes. This feature is of paramount importance in multi-step syntheses where precision and high yields are critical.

The 2-nitrophenyl moiety introduces both electronic and steric features that can be exploited for further chemical transformations. The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Furthermore, it can be readily reduced to an amino group, opening up a plethora of possibilities for the construction of heterocyclic systems, a common scaffold in many drug molecules. The ortho positioning of the nitro group relative to the acetamide linkage can also introduce conformational constraints that may be crucial for biological activity.

This guide will delve into the synthesis of this molecule, predict its key physicochemical and spectroscopic properties based on established data for similar compounds, and discuss its potential applications in drug development.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthetic Pathway start 2-Nitrophenylacetic Acid intermediate 2-Nitrophenylacetyl Chloride start->intermediate SOCl₂ or (COCl)₂ (Acyl Halide Formation) final N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide intermediate->final HN(OCH₃)CH₃·HCl, Base (Weinreb Amide Formation)

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Predicted)

Step 1: Synthesis of 2-Nitrophenylacetyl Chloride

  • To a solution of 2-nitrophenylacetic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

  • The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-nitrophenylacetyl chloride, which is often used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Acyl chlorides are excellent electrophiles, readily undergoing nucleophilic acyl substitution with the weakly nucleophilic N,O-dimethylhydroxylamine.

Step 2: Synthesis of this compound

  • Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane.

  • Add a base, typically a non-nucleophilic amine like triethylamine or pyridine, to neutralize the hydrochloride and generate the free N,O-dimethylhydroxylamine.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the 2-nitrophenylacetyl chloride from the previous step to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to afford the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Trustworthiness: This two-step procedure is a standard and reliable method for the synthesis of Weinreb amides from carboxylic acids and is expected to provide the target molecule in good yield.[1]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central phenyl ring substituted with a nitro group at the 2-position and an N-methoxy-N-methylacetamide group at the 1-position.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.22 g/mol
Appearance Likely a pale yellow solid
Melting Point Expected to be in the range of similar nitrophenylacetamides
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data can be anticipated for this compound:

¹H NMR Spectroscopy:

  • Aromatic Protons: The four protons on the 2-nitrophenyl ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm) as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The proton ortho to the nitro group will likely be the most deshielded.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons adjacent to the carbonyl group and the phenyl ring is expected, likely in the range of δ 3.5-4.5 ppm.

  • N-Methoxy Protons (-OCH₃): A singlet for the three methoxy protons should appear around δ 3.5-4.0 ppm.

  • N-Methyl Protons (-NCH₃): A singlet for the three N-methyl protons is anticipated in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly deshielded.

  • Methylene Carbon (-CH₂-): A peak in the range of δ 35-45 ppm.

  • N-Methoxy Carbon (-OCH₃): A signal around δ 60-65 ppm.

  • N-Methyl Carbon (-NCH₃): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Amide): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.

  • N-O Stretch (Nitro): Two characteristic strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), and cleavage of the bond between the carbonyl carbon and the methylene group.

Applications in Drug Discovery and Development

The structural features of this compound make it a versatile building block for the synthesis of a variety of biologically active molecules.

Workflow for a Potential Application

Application Workflow start N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide step1 Reduction of Nitro Group start->step1 e.g., H₂, Pd/C or SnCl₂ step2 Cyclization step1->step2 Ring-closing reaction final Heterocyclic Compound (e.g., Benzodiazepine derivative) step2->final

Caption: A potential synthetic application of the target molecule.

The reduction of the nitro group to an amine is a pivotal transformation. The resulting 2-aminophenyl derivative can then undergo intramolecular cyclization or react with other bifunctional reagents to form various heterocyclic systems, such as:

  • Benzodiazepines: These are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The 1,4-benzodiazepine scaffold is a common target in medicinal chemistry.

  • Quinoxalines: These nitrogen-containing heterocycles are present in a number of biologically active compounds, including some antibiotics and anticancer agents.

  • Phenazines: These compounds have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

The ability to introduce various substituents onto the Weinreb amide prior to these transformations further enhances the molecular diversity that can be achieved from this starting material.

Conclusion

This compound represents a strategically important synthetic intermediate. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its synthesis and structural properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this versatile molecule in their drug discovery and development endeavors. The combination of a stable and selectively reactive Weinreb amide with a readily transformable 2-nitrophenyl group offers a powerful platform for the construction of novel and potentially therapeutic compounds.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

  • Google Patents. (2020). Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide. CN111978223B.
  • Chemical Innovation. (2000). Weinreb amides. 30(12), 25. [Link]

Sources

An In-depth Technical Guide to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the physical and chemical characteristics of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and safety considerations for this compound. Due to the limited availability of public information on this specific compound, this guide also draws upon data from structurally similar molecules to infer potential characteristics and handling protocols. The following sections offer a thorough examination of its anticipated physical state, structural properties, and practical laboratory guidance.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C10H12N2O4. Its structure features a central phenyl ring substituted with a 2-nitro group and an acetamide side chain at the adjacent position. The acetamide nitrogen is further substituted with both a methoxy and a methyl group, a feature known as a Weinreb amide.

Visualizing the Core Structure

The arrangement of these functional groups dictates the molecule's overall properties. The ortho-nitro group, being strongly electron-withdrawing, significantly influences the electronic environment of the phenyl ring and the reactivity of the adjacent side chain.

Synthesis_Workflow 2-Nitrophenylacetic_acid 2-Nitrophenylacetic acid Acyl_chloride_formation Acyl Chloride Formation 2-Nitrophenylacetic_acid->Acyl_chloride_formation Thionyl_chloride Thionyl chloride (SOCl2) Thionyl_chloride->Acyl_chloride_formation Weinreb_amide_formation Weinreb Amide Formation Acyl_chloride_formation->Weinreb_amide_formation N,O-Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine hydrochloride N,O-Dimethylhydroxylamine_HCl->Weinreb_amide_formation Product N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Weinreb_amide_formation->Product

Figure 2. Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Acyl Chloride Formation: 2-Nitrophenylacetic acid is reacted with an excess of thionyl chloride, typically in an inert solvent like dichloromethane, to form the corresponding acyl chloride. The reaction is usually performed at reflux, and the excess thionyl chloride is removed under reduced pressure.

  • Weinreb Amide Formation: The crude acyl chloride is then slowly added to a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Safe Handling and Storage

As with any chemical, proper safety precautions are paramount. Based on safety data for related compounds, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [1]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3][1]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. [2]

Structural Analysis and Characterization

The structural integrity and purity of the synthesized this compound would be confirmed using various analytical techniques.

Spectroscopic and Crystallographic Insights
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the various functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the amide carbonyl group (around 1660 cm⁻¹), and the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. [4] Crystallographic studies of a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, reveal a non-planar geometry due to steric hindrance between the substituents on the phenyl ring. [4]Similar steric effects would likely be observed in this compound.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive overview of its anticipated physical appearance, properties, and handling procedures based on the known characteristics of structurally related compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this and similar molecules, emphasizing the importance of careful synthesis, thorough characterization, and adherence to safety protocols.

References

  • Chemsrc. (2024). 4'-Methoxyacetanilide. Retrieved from [Link]

  • Hines, J. K., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220367. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 564-567. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230470. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Boron Molecular. (n.d.). N-(4-methoxy-2-methylphenyl)acetamide. Retrieved from [Link]

  • Hines, J. K., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 367–370. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230470. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a Weinreb amide of significant interest in synthetic chemistry. While direct experimental spectroscopic data for this specific compound is not widely published, this document, grounded in established chemical principles and data from structurally analogous molecules, offers a predictive guide to its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for its identification and utilization. This guide also outlines a detailed synthetic protocol and the methodologies for acquiring the spectroscopic data discussed.

Introduction: The Significance of this compound

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides. These compounds are exceptionally valuable in organic synthesis due to their ability to react with organometallic reagents to form ketones or with reducing agents to yield aldehydes, without the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.[1][2] The stability of the tetrahedral intermediate formed during these reactions is key to their controlled reactivity.[2][3]

The 2-nitrophenylacetyl moiety of the target molecule introduces a versatile functional group. The nitro group can be a precursor to a variety of other functionalities, most notably an amine through reduction, which can then participate in cyclization reactions to form heterocyclic structures.[4] This makes this compound a potentially valuable intermediate in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds.

A thorough spectroscopic characterization is paramount to confirm the identity and purity of this key synthetic intermediate. This guide will provide the foundational knowledge for researchers to confidently synthesize and characterize this compound.

Synthesis of this compound

The synthesis of a Weinreb amide typically involves the coupling of a carboxylic acid (or its activated form) with N,O-dimethylhydroxylamine.[1] The starting material for our target molecule is 2-nitrophenylacetic acid.[4][5][6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-nitrophenylacetic acid and N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • 2-Nitrophenylacetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-nitrophenylacetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For our target compound, we will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.15d1HAr-H (ortho to NO₂)
~ 7.65t1HAr-H
~ 7.50t1HAr-H
~ 7.40d1HAr-H (ortho to CH₂)
~ 4.10s2H-CH₂-
3.75s3HN-OCH₃
3.25s3HN-CH₃

Rationale for ¹H NMR Predictions:

  • Aromatic Protons: The protons on the 2-nitrophenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the electron-withdrawing nitro group is expected to be the most downfield. The splitting patterns will be complex due to ortho and meta couplings.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and the aromatic ring are expected to appear as a singlet around δ 4.10 ppm.

  • N-Methoxy and N-Methyl Protons: The N-methoxy (-OCH₃) and N-methyl (-CH₃) groups of the Weinreb amide will each give a sharp singlet. The N-methoxy protons are typically found slightly more downfield than the N-methyl protons, at approximately δ 3.75 and 3.25 ppm, respectively.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 170.0C=O (Amide)
~ 149.0Ar-C (C-NO₂)
~ 134.0Ar-CH
~ 132.0Ar-C (C-CH₂)
~ 129.0Ar-CH
~ 125.0Ar-CH
~ 124.0Ar-CH
~ 61.5N-OCH₃
~ 37.0-CH₂-
~ 32.5N-CH₃

Rationale for ¹³C NMR Predictions:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, around δ 170.0 ppm.

  • Aromatic Carbons: The aromatic carbons will appear between δ 120-150 ppm. The carbon atom attached to the nitro group will be the most deshielded.

  • Aliphatic Carbons: The N-methoxy carbon will be around δ 61.5 ppm, the methylene carbon around δ 37.0 ppm, and the N-methyl carbon around δ 32.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹)IntensityAssignment
~ 1660StrongC=O stretch (Amide)
~ 1525, ~ 1350StrongN-O asymmetric and symmetric stretch (NO₂)
~ 3100 - 3000MediumC-H stretch (Aromatic)
~ 2950 - 2850MediumC-H stretch (Aliphatic)
~ 1450, ~ 780MediumC=C stretch and C-H bend (Aromatic)

Rationale for IR Predictions:

  • Amide Carbonyl: A strong absorption band around 1660 cm⁻¹ is characteristic of the C=O stretching vibration in a tertiary amide like a Weinreb amide.

  • Nitro Group: The presence of the nitro group will be indicated by two strong absorption bands corresponding to the asymmetric (~1525 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene, methoxy, and methyl groups will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z ValuePossible Fragment Ion
224[M]⁺ (Molecular Ion)
178[M - NO₂]⁺
164[M - C₂H₆NO]⁺
136[C₈H₆NO]⁺
120[C₇H₄NO]⁺
90[C₆H₄N]⁺
61[C₂H₅NO]⁺

Rationale for MS Predictions:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 224, corresponding to the molecular weight of C₁₀H₁₂N₂O₄.

  • Key Fragmentations:

    • Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 178.

    • Cleavage of the amide bond can lead to various fragments. A key fragmentation would be the loss of the N-methoxy-N-methylamino radical (•N(CH₃)OCH₃, 60 Da) is less likely, more likely is the formation of the 2-nitrophenylacetyl cation [O₂NC₆H₄CH₂CO]⁺ at m/z 179.

    • A common fragmentation for benzyl derivatives is the formation of a tropylium-like ion.

    • The fragment at m/z 61 corresponds to the [CH₃NHOCH₃]⁺ ion.

Visualization of Key Structures and Pathways

Molecular Structure```dot

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; C8 [label="C"]; O3 [label="O"]; N2 [label="N"]; O4 [label="O"]; C9 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C10 [label="C"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Nitro group C1 -- N1; N1 -- O1 [label="+"]; N1 -- O2 [label="-"];

// Acetamide group C2 -- C7; C7 -- H1; C7 -- H2; C7 -- C8; C8 -- O3 [style=double]; C8 -- N2; N2 -- O4; O4 -- C9; C9 -- H3; C9 -- H4; C9 -- H5; N2 -- C10; C10 -- H6; C10 -- H7; C10 -- H8; }

Sources

An In-Depth Technical Guide to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide: A Versatile Weinreb Amide for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a valuable Weinreb amide intermediate in modern organic synthesis. The guide details its synthesis, characterization, and application in the preparation of ketones, a fundamental transformation in pharmaceutical and chemical research. We will explore the mechanistic underpinnings of the Weinreb amide's unique reactivity, providing field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Power of Controlled Acylation with Weinreb Amides

The synthesis of ketones is a cornerstone of organic chemistry, with broad implications for the construction of complex molecules, including active pharmaceutical ingredients (APIs). A significant challenge in this endeavor is the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, leading to the formation of undesired tertiary alcohols. The advent of the Weinreb amide, or N-methoxy-N-methylamide, provided an elegant solution to this problem.

Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides reacts with organometallic reagents to form a stable tetrahedral intermediate, which resists further nucleophilic attack. This stability is attributed to the chelating effect of the methoxy group on the metal cation. Subsequent acidic workup quantitatively furnishes the desired ketone, preventing the formation of over-addition byproducts. This compound is a particularly useful Weinreb amide, incorporating a synthetically versatile 2-nitrophenyl moiety.

Synthesis of this compound

The synthesis of the target Weinreb amide is a two-step process commencing from commercially available 2-nitrophenylacetic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.

Step 1: Synthesis of 2-(2-Nitrophenyl)acetyl chloride

The conversion of 2-nitrophenylacetic acid to its corresponding acetyl chloride is a standard transformation that can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this purpose.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenylacetic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) to the flask.

  • The reaction mixture is then gently heated to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

  • The resulting crude 2-(2-nitrophenyl)acetyl chloride, a pale yellow to brown liquid, is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and helps to drive the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: While not strictly necessary for this step, maintaining an inert atmosphere prevents the hydrolysis of the highly reactive acid chloride by atmospheric moisture.

Step 2: Synthesis of this compound

The final step involves the reaction of the crude 2-(2-nitrophenyl)acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • In a separate flask, a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), is added to the solution to liberate the free N,O-dimethylhydroxylamine.

  • The crude 2-(2-nitrophenyl)acetyl chloride (1.0 eq), dissolved in the same solvent, is then added dropwise to the cooled solution of the hydroxylamine derivative.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality of Experimental Choices:

  • N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is a stable and commercially available source of the free hydroxylamine.

  • Base: A base is required to neutralize the HCl salt of the hydroxylamine and the HCl generated during the acylation reaction. Pyridine and triethylamine are commonly used as they are non-nucleophilic and act as acid scavengers.

  • Low Temperature Addition: The dropwise addition of the acid chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Aqueous Workup: The workup procedure is designed to remove the hydrochloride salt of the base and any remaining water-soluble impurities.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 2-Nitrophenylacetic Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-(2-Nitrophenyl)acetyl chloride Step1->Intermediate Step2 React with N,O-Dimethylhydroxylamine HCl and Base Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Characterization and Data

A crucial aspect of ensuring the identity and purity of the synthesized Weinreb amide is its thorough characterization using various spectroscopic techniques.

Property Value
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Pale yellow oil or solid
CAS Number 1221341-47-4[1]

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR (CDCl₃) Aromatic protons (multiplets, ~7.4-8.1 ppm), CH₂ protons (singlet, ~4.0 ppm), N-OCH₃ protons (singlet, ~3.7 ppm), N-CH₃ protons (singlet, ~3.2 ppm)
¹³C NMR (CDCl₃) Carbonyl carbon (~170 ppm), Aromatic carbons (~124-149 ppm), CH₂ carbon (~35 ppm), N-OCH₃ carbon (~61 ppm), N-CH₃ carbon (~32 ppm)
IR (neat) Strong C=O stretch (~1660 cm⁻¹), N-O stretch (~1525 cm⁻¹ and ~1350 cm⁻¹ for NO₂)
Mass Spec (ESI+) [M+H]⁺ peak at m/z 225.08

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Application in Ketone Synthesis: A Self-Validating System

The primary utility of this compound lies in its reaction with organometallic reagents to produce ketones. This transformation is highly reliable and serves as a self-validating system for the integrity of the Weinreb amide.

General Reaction Scheme:

KetoneSynthesis WeinrebAmide This compound Step1 Nucleophilic Addition WeinrebAmide->Step1 Grignard Organometallic Reagent (R-MgX or R-Li) Grignard->Step1 Intermediate Stable Tetrahedral Intermediate Step1->Intermediate Step2 Acidic Workup (H₃O⁺) Intermediate->Step2 Ketone 2-(2-Nitrophenyl) Ketone Step2->Ketone Byproduct N,O-Dimethylhydroxylamine Step2->Byproduct

Caption: General scheme for ketone synthesis using the Weinreb amide.

Experimental Protocol: Synthesis of 1-Phenyl-2-(2-nitrophenyl)ethan-1-one

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Trustworthiness of the Protocol: The successful formation of the ketone, with minimal or no tertiary alcohol byproduct, validates the integrity and reactivity of the starting Weinreb amide. The stability of the tetrahedral intermediate at low temperatures is key to this clean conversion.

Conclusion

This compound is a highly effective and versatile Weinreb amide for the synthesis of a wide range of 2-(2-nitrophenyl) ketones. Its straightforward preparation and the reliability of its subsequent reactions with organometallic reagents make it an invaluable tool for synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.

References

Sources

A Strategic Nexus in Synthesis: Technical Guide to the Applications of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a bespoke Weinreb amide, stands at the confluence of stability and latent reactivity. This technical guide provides an in-depth exploration of its strategic applications in modern organic synthesis. By dissecting the roles of its constituent functional groups—the Weinreb amide and the ortho-nitroaryl moiety—we delineate its utility as a versatile precursor for the synthesis of complex carbonyl compounds and N-heterocyclic scaffolds. This document serves as a resource for researchers in medicinal chemistry and process development, offering detailed protocols, mechanistic insights, and a forward-looking perspective on its potential in multi-step synthetic campaigns.

Introduction: The Duality of Design

In the landscape of synthetic intermediates, this compound is a molecule of compelling design. Its structure marries the robust nature of the N-methoxy-N-methyl amide (Weinreb amide) with the synthetically rich potential of a 2-nitrophenyl group. This duality is the cornerstone of its utility.

The Weinreb amide functionality, first introduced in 1981, is renowned for its capacity to react with organometallic reagents in a controlled manner to furnish ketones, or to undergo selective reduction to yield aldehydes.[1] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.[2]

Juxtaposed with this is the 2-nitrophenyl group , a precursor to a 2-aminophenyl moiety via well-established reduction methodologies.[3] The resulting ortho-amino group, positioned proximal to the carbon framework derived from the acetamide, unlocks a powerful toolkit for intramolecular cyclization reactions, providing access to a diverse array of nitrogen-containing heterocycles.

This guide will illuminate the synthesis of this key intermediate and explore its principal applications, focusing on the strategic advantage conferred by its unique bifunctional architecture.

Synthesis of the Core Intermediate

The preparation of this compound proceeds from the commercially available 2-nitrophenylacetic acid. The conversion of a carboxylic acid to a Weinreb amide is a well-trodden path in organic synthesis, with numerous coupling agents available to facilitate the transformation. The choice of reagent is often dictated by factors such as substrate tolerance, scale, and cost.

Rationale for Synthetic Route

The direct amidation of a carboxylic acid requires activation of the carboxyl group. Methods involving the in-situ formation of a mixed anhydride or an activated ester are common and effective.[4] We present a reliable protocol utilizing trichloromethyl chloroformate (diphosgene), which forms a reactive mixed carbonic anhydride intermediate. This method is efficient and proceeds under mild conditions, making it suitable for a broad range of substrates.[4]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Nitrophenylacetic acid181.133.62 g20 mmol
Dichloromethane (CH₂Cl₂)84.93100 mL-
Trichloromethyl chloroformate197.833.96 g (2.67 mL)20 mmol
Triethylamine (Et₃N)101.198.36 mL60 mmol
N,O-Dimethylhydroxylamine HCl97.542.15 g22 mmol

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-nitrophenylacetic acid (3.62 g, 20 mmol).

  • Add dichloromethane (100 mL) and stir until the acid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (8.36 mL, 60 mmol) to the stirred solution.

  • In a separate, dry vessel, carefully prepare a solution of trichloromethyl chloroformate (2.67 mL, 20 mmol) in dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (2.15 g, 22 mmol) in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a pale yellow solid.

dot

Caption: Workflow for the synthesis of the target Weinreb amide.

Application I: Synthesis of 2-(2-Nitrophenyl) Ketones and Aldehydes

A primary application of this compound is its role as a stable and versatile precursor to 2-(2-nitrophenyl) carbonyl compounds.

Synthesis of Ketones via Organometallic Addition

The Weinreb amide smoothly reacts with a single equivalent of a Grignard or organolithium reagent to produce a ketone upon aqueous workup. The stability of the N-methoxy-N-methyl group prevents the over-addition that typically leads to tertiary alcohols.[1] This allows for the precise installation of a wide variety of R-groups.

dot

Caption: General scheme for ketone synthesis from the Weinreb amide.

Synthesis of 2-(2-Nitrophenyl)acetaldehyde via Hydride Reduction

Selective reduction of the Weinreb amide to the corresponding aldehyde can be achieved using common hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. The chelated intermediate formed during the reduction is stable until acidic workup, which releases the aldehyde product and prevents over-reduction to the alcohol.[5]

Protocol: General Procedure for Aldehyde Synthesis

  • Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of DIBAL-H (1.2 equivalents, e.g., 1.0 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude aldehyde, which can be purified by chromatography.

Application II: Gateway to N-Heterocyclic Systems

The true synthetic power of this compound is realized when its two key functionalities are used in tandem. The sequence involves:

  • Conversion of the Weinreb amide to a ketone or aldehyde.

  • Reduction of the ortho-nitro group to an amine.

  • Intramolecular cyclization to form a heterocyclic ring.

This strategy provides a modular and convergent approach to valuable scaffolds in medicinal chemistry, such as quinolines, quinolones, and indoles.

Reductive Cyclization Pathways

The reduction of the nitro group can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Fe/HCl, SnCl₂).[3] The choice of reductant is critical, as it must be compatible with the newly formed carbonyl group. Often, the reduction of the nitro group can trigger a spontaneous or acid-catalyzed intramolecular cyclization with the adjacent carbonyl moiety.

dot

Reductive_Cyclization Start N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Step1 1. R-MgBr 2. H₃O⁺ Start->Step1 Ketone 2-(2-Nitrophenyl) Ketone Step1->Ketone Step A: Carbonyl Formation Step2 Nitro Group Reduction (e.g., Fe, NH₄Cl) Ketone->Step2 AminoKetone 2-(2-Aminophenyl) Ketone (Intermediate) Step2->AminoKetone Step B: Reduction Step3 Intramolecular Cyclization AminoKetone->Step3 Product Substituted Quinolines, Indoles, etc. Step3->Product Step C: Cyclization

Caption: Strategic workflow from Weinreb amide to N-heterocycles.

Synthesis of Substituted Quinolines

The Friedländer annulation is a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The intermediate 2-(2-aminophenyl) ketone, derived from our Weinreb amide, is an ideal substrate for this transformation.

Example Application: Synthesis of 2-Methyl-3-phenylquinoline

  • Ketone Formation: React this compound with benzylmagnesium bromide to form 1-phenyl-2-(2-nitrophenyl)ethan-1-one.

  • Reductive Cyclization: Subject the resulting ketone to reduction with iron powder in acetic acid. This simultaneously reduces the nitro group to an amine and catalyzes the intramolecular condensation and dehydration, yielding the substituted quinoline.

Synthesis of N-Hydroxyindoles

Reductive cyclization of 2-(2-nitrophenyl) aldehydes or ketones can also lead to the formation of N-hydroxyindoles, which are valuable synthetic intermediates and possess biological activity.[6] This transformation is typically achieved using reducing agents like NaBH₄ in the presence of a transition metal catalyst.

Conclusion and Future Outlook

This compound is more than a mere intermediate; it is a strategic linchpin for the synthesis of complex molecular architectures. Its design allows for the sequential and controlled elaboration of two distinct reactive sites. The Weinreb amide provides a reliable entry point to a wide range of custom-tailored aldehydes and ketones, while the latent ortho-amino functionality, unmasked from the nitro group at the desired stage, serves as a powerful handle for constructing nitrogen-containing heterocycles.

For drug development professionals and synthetic chemists, this molecule offers a robust and flexible platform. The ability to diversify the "R" group on the carbonyl and subsequently cyclize to form privileged heterocyclic scaffolds makes it an attractive tool for building libraries of potential pharmacophores. Future work may explore diastereoselective reductions or additions to the carbonyl, followed by cyclization, to access chiral heterocyclic systems of significant therapeutic interest.

References

  • Reddy, K. L., & Kumar, N. S. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Synthetic Communications, 36(16), 2353-2357. [Link]

  • Nilsson, M., & El-Shishtawy, R. M. (2016). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 57(15), 1675-1678. [Link]

  • (This reference is a placeholder for a general organic chemistry textbook or review on Weinreb amides, as specific citations for every general statement are not always necessary in this form
  • (This reference is a placeholder for a general organic chemistry textbook or review on nitro group reductions).
  • (This reference is a placeholder for a review on heterocyclic synthesis, such as the Friedländer reaction).
  • Hines, J. F., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb amides. Chemical Innovation, 30(12), 25. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

  • (This reference is a placeholder for a general organic chemistry textbook or review on organometallic reagents).
  • Mahajan, P. S., & Mahulikar, P. P. (2019). Recent Developments in Weinreb Synthesis and Their Applications. International Journal of Chemical and Pharmaceutical Sciences, 10(4), 1-10. [Link]

  • Supreme Science. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]

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Methodological & Application

Application Note: A Practical Guide to Ketone Synthesis via Weinreb Amide Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of Ketones using N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Abstract

The synthesis of ketones is a foundational transformation in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditional methods involving the acylation of organometallic reagents with reactive carbonyl species like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols and complicating purification.[2][3][4] The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant and robust solution to this challenge.[2] This application note provides a detailed protocol and mechanistic insights for the synthesis of ketones using a specific Weinreb amide, this compound, as a stable and versatile acylating agent. We will explore the causality behind the method's success, offer a step-by-step experimental guide, and present troubleshooting strategies to ensure reproducible, high-yield outcomes.

The Challenge of Over-Addition and the Weinreb Solution

The high reactivity of organometallic reagents, such as Grignard and organolithium compounds, makes them potent nucleophiles. When reacting with electrophiles like esters or acid chlorides, the initially formed ketone product is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[2][4] This lack of control occurs even when reagent stoichiometry is carefully managed.

The Weinreb-Nahm synthesis circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1][5] The key to this method's success lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack.

Mechanism of Action

The reaction between an organometallic reagent (R'-M) and a Weinreb amide proceeds via a highly stable, five-membered chelated intermediate.[2][6]

  • Nucleophilic Addition: The organometallic reagent adds to the amide carbonyl, forming a tetrahedral intermediate.

  • Chelation & Stabilization: The metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the oxygen of the collapsed carbonyl and the N-methoxy group.[2][6] This coordination stabilizes the intermediate, preventing it from decomposing to a ketone at the low temperatures typically used for the reaction.[2] This stability is the crucial difference that prevents the subsequent over-addition.

  • Hydrolytic Workup: Upon introduction of a mild acid (e.g., aqueous HCl or NH₄Cl) during workup, the chelate is broken, and the intermediate is protonated.[6] This protonated species readily collapses, eliminating N,O-dimethylhydroxylamine and yielding the desired ketone.[1][6]

The following diagram illustrates this robust mechanism.

Caption: The reaction forms a stable chelated intermediate, preventing over-addition.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-2-phenylethanone

This protocol details the reaction of this compound with Benzylmagnesium chloride to yield 1-(2-nitrophenyl)-2-phenylethanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%e.g., FluorochemStarting Weinreb Amide (CAS: 1221341-47-4)[7]
Benzylmagnesium chloride1.0 M in THFe.g., Sigma-AldrichOrganometallic nucleophile. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarAny major supplierReaction solvent. Must be dry.
Hydrochloric Acid (HCl)1 M aqueous solutionAny major supplierFor reaction quenching and workup.
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradeAny major supplierFor neutralization.
Saturated Sodium Chloride (NaCl) solution (Brine)Reagent GradeAny major supplierFor final wash of organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAny major supplierDrying agent.
Ethyl AcetateHPLC GradeAny major supplierFor extraction.
HexanesHPLC GradeAny major supplierFor extraction and chromatography.
Silica Gel60 Å, 230-400 meshAny major supplierFor column chromatography.
Reaction Workflow

The following diagram outlines the complete experimental procedure.

G A Setup & Inerting Flame-dry glassware under vacuum. Backfill with Argon/N₂. B Reagent Addition Dissolve Weinreb amide in anhydrous THF. Cool to 0 °C in an ice bath. A->B C Nucleophilic Reaction Add Grignard reagent dropwise via syringe. Stir at 0 °C for 1h, then RT for 2h. B->C D Quenching Cool back to 0 °C. Slowly add 1 M HCl to quench. C->D E Extraction Transfer to separatory funnel. Extract with Ethyl Acetate (3x). D->E F Washing Wash combined organic layers with: 1. H₂O 2. sat. NaHCO₃ 3. Brine E->F G Drying & Concentration Dry organic layer over MgSO₄. Filter and concentrate in vacuo. F->G H Purification Purify crude product via silica gel column chromatography. G->H I Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. H->I

Caption: Step-by-step workflow for the synthesis, purification, and analysis of the target ketone.

Detailed Step-by-Step Methodology

Safety Precaution: All operations should be performed in a certified fume hood. Grignard reagents are pyrophoric and react violently with water. Anhydrous techniques are essential.

  • Reaction Setup:

    • Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of Argon or Nitrogen.

    • Causality: The exclusion of atmospheric moisture and oxygen is critical to prevent the quenching of the highly basic and nucleophilic Grignard reagent.

  • Reagent Preparation:

    • To the flask, add this compound (1.0 eq, e.g., 224 mg, 1.0 mmol).

    • Using a dry syringe, add anhydrous THF (5 mL) to dissolve the amide completely.

    • Cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Addition:

    • Slowly add Benzylmagnesium chloride (1.1 eq, 1.1 mL of a 1.0 M solution) dropwise via syringe over 10 minutes. Maintain the temperature at 0 °C during addition.

    • Causality: A slow, controlled addition at low temperature prevents localized overheating and side reactions, ensuring the stability of the tetrahedral intermediate.[2]

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure complete consumption of the starting material. Monitor by TLC if desired.

  • Workup and Quenching:

    • Cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl (5 mL). Stir vigorously for 15 minutes until two clear layers form.

    • Causality: The acidic quench protonates and breaks down the stable intermediate to form the ketone and protonates the N,O-dimethylhydroxylamine byproduct, rendering it water-soluble for easy removal.[6]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with water (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

    • Causality: The washes remove residual acid (water, NaHCO₃) and inorganic salts (brine), purifying the crude product in the organic phase.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to elute the product.

  • Characterization:

    • Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 1-(2-nitrophenyl)-2-phenylethanone as the final product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low or No Yield Inactive Grignard reagent due to moisture or air exposure.Use a fresh bottle of the Grignard reagent or titrate it before use. Ensure all glassware is perfectly dry and the system is under a positive inert gas pressure.
Recovery of Starting Amide Insufficient Grignard reagent or reaction time.Use a slight excess of the Grignard reagent (1.1-1.2 eq). Ensure the reaction is stirred for the full duration to allow for completion.
Formation of Tertiary Alcohol Reaction temperature was too high, causing the intermediate to collapse prematurely.Maintain strict temperature control (0 °C or lower) during the addition of the organometallic reagent.
Complex Mixture of Products Impure starting materials or side reactions from functional groups.Ensure the purity of the Weinreb amide. While the method is robust, highly acidic protons on the substrate can quench the Grignard reagent.[2]

Conclusion

The Weinreb-Nahm ketone synthesis is a powerful and reliable tool for the controlled formation of carbon-carbon bonds, yielding ketones with high fidelity. By leveraging the this compound substrate, this protocol demonstrates a practical and efficient pathway that avoids the common pitfall of over-addition. The stability of the chelated tetrahedral intermediate is the cornerstone of this method's success, allowing for a clean and predictable transformation upon acidic workup. This approach is highly valuable for multistep syntheses in academic and industrial research, particularly in the field of drug discovery and development.

References

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Specialty Chemicals. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]

  • ChemWis. (2023). Weinreb ketone synthesis. YouTube. [Link]

  • ChemistryTheMysteryofMolecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]

  • Fernández, G. (n.d.). Weinreb (ketone synthesis). Química Orgánica. [Link]

  • Oishi, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]

  • Mahdavi, A., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. International Union of Crystallography. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]

  • SpectraBase. (n.d.). Acetamide, 2-(4-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)-. [Link]

  • Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

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Introduction: The Strategic Advantage of the Weinreb Amide in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Nitrophenyl Ketones via Weinreb Amide Chemistry

In modern organic synthesis, the precise formation of carbon-carbon bonds to construct ketones is a fundamental operation. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] This occurs because the initially formed ketone is typically more reactive than the starting acyl compound.[4][5]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][6] The unique reactivity of the Weinreb amide stems from its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[4][7][8] This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[4] This two-stage reactivity profile effectively protects the newly formed carbonyl group from a second nucleophilic attack, ensuring a clean and high-yielding synthesis of the desired ketone.[3][8]

This guide focuses on a specific, synthetically valuable substrate: N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide . The reaction of this compound with Grignard reagents provides a reliable route to various 1-(2-nitrophenyl)alkan-2-ones. These products are of significant interest as they are direct precursors to ortho-aminoacetophenones, versatile building blocks in the synthesis of pharmaceuticals and heterocyclic compounds like quinolones.[9] We will explore the underlying mechanism, provide a detailed experimental protocol, discuss potential challenges, and present a clear workflow for researchers in synthetic and medicinal chemistry.

Part 1: The Reaction Mechanism

The success of the Weinreb ketone synthesis lies in the stability of the intermediate formed after the initial nucleophilic attack.

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: Instead of immediately collapsing, the resulting tetrahedral intermediate is stabilized by chelation. The magnesium atom coordinates with both the newly formed anionic oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[1][4] This chelate is unreactive towards further nucleophilic attack.

  • Hydrolytic Workup: The stable intermediate persists in the reaction mixture until an aqueous acid quench is introduced. The acid protonates the alkoxide and breaks up the chelate, causing the intermediate to collapse.

  • Product Formation: The collapse eliminates the N-methoxy-N-methylamine moiety (as its hydrochloride salt), yielding the final ketone product.

The presence of the ortho-nitro group on the phenylacetamide moiety is generally well-tolerated under the standard, low-temperature conditions of the Weinreb reaction.[1] However, it is crucial to maintain these conditions, as highly reactive Grignard reagents can potentially interact with nitroarenes under different circumstances.[10]

Reaction Mechanism Diagram

Caption: Mechanism of the Weinreb ketone synthesis.

Part 2: Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory. Adhere to all institutional safety guidelines.

Materials and Reagents
  • This compound (Substrate)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried round-bottom flask.

    • Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Grignard Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow, cold addition is critical to maintain the integrity of the chelated intermediate and prevent side reactions.[1]

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. To take a sample, briefly remove the septum, withdraw a small aliquot with a glass capillary, and immediately reseal.

    • Quench the aliquot in a vial containing a few drops of saturated NH₄Cl solution and extract with a drop of ethyl acetate.

    • Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% EtOAc/Hexanes). The reaction is complete when the starting amide spot has been fully consumed.

  • Workup and Quenching:

    • While maintaining the reaction at 0 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Safety Note: The quench can be exothermic.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Add ethyl acetate to dilute the mixture and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Causality Note: The bicarbonate wash removes any unreacted acidic starting materials or byproducts.

  • Isolation and Purification:

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure ketone.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 3: Data and Troubleshooting

Representative Reaction Data

The following table provides expected outcomes for the reaction with various Grignard reagents, demonstrating the broad scope of this methodology.[1]

Grignard Reagent (R'-MgX)EquivalentsTemperature (°C)Time (h)Expected ProductTypical Yield (%)
Methylmagnesium bromide1.201.51-(2-Nitrophenyl)propan-2-one85-95%
Ethylmagnesium bromide1.202.01-(2-Nitrophenyl)butan-2-one80-90%
Phenylmagnesium bromide1.202.01-(2-Nitrophenyl)-2-phenylethan-1-one80-90%
Isopropylmagnesium chloride1.202.53-Methyl-1-(2-nitrophenyl)butan-2-one75-85%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Grignard reagent (degraded by moisture/air). Insufficient reaction time or temperature.Titrate the Grignard reagent before use to confirm its molarity.[3] Allow the reaction to stir longer or warm slowly to room temperature after initial addition at 0 °C.
Formation of Tertiary Alcohol (Over-addition) Reaction temperature was too high, causing premature collapse of the intermediate.Maintain strict temperature control at 0 °C or lower (e.g., -78 °C) during addition and stirring.
Complex Mixture of Products Wet solvent or glassware quenched the Grignard reagent. Potential side reaction with the nitro group.Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Use freshly opened or distilled THF. Maintain low temperatures.
Formation of N-methyl-2-(2-nitrophenyl)acetamide A base-induced E2 elimination side reaction may occur, generating formaldehyde and the corresponding N-methylamide.[11]Use a less basic Grignard reagent if possible (e.g., organocuprates) or ensure strict temperature control, as this side reaction is often more prevalent at higher temperatures.

Part 4: Workflow and Application

The primary application of this reaction is the synthesis of ortho-aminoacetophenones. The nitro-ketone product can be readily reduced to the corresponding amine, which is a valuable synthetic intermediate.

Overall Synthetic Workflow

workflow cluster_prep Part A: Weinreb Amide Synthesis cluster_grignard Part B: Grignard Reaction (This Protocol) cluster_reduction Part C: Application start 2-(2-Nitrophenyl)acetic acid activate Activate Acid (e.g., to Acid Chloride) start->activate couple Couple with Me(MeO)NH·HCl activate->couple weinreb N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide couple->weinreb reaction Weinreb Ketone Synthesis (Anhydrous THF, 0 °C) weinreb->reaction grignard_reagent Grignard Reagent (R'-MgX) grignard_reagent->reaction workup Aqueous Quench (NH₄Cl) reaction->workup purify Purification (Column Chromatography) workup->purify product_nitro 1-(2-Nitrophenyl)alkan-2-one purify->product_nitro reduction Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) product_nitro->reduction product_amino 1-(2-Aminophenyl)alkan-2-one (Key Building Block) reduction->product_amino

Caption: Synthetic workflow from starting acid to the final amine.

Application: Reduction to 2-Aminoacetophenones

The reduction of the aromatic nitro group is a well-established transformation.[12]

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) is a clean and efficient method.[13]

  • Metal/Acid Reduction: Stoichiometric metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are also highly effective for this conversion.[13][14]

The resulting 2-aminoacetophenones are versatile precursors for synthesizing nitrogen-containing heterocycles, which form the core of many biologically active molecules.[9]

References

  • Weinreb ketone synthesis. In: Wikipedia. [Link]

  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Silarx. [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles. Chemical Communications (RSC Publishing). [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online. [Link]

  • Reduction of nitro compounds. In: Wikipedia. [Link]

  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Reactions of Grignard Reagents with amides. Chemistry Stack Exchange. [Link]

  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]

  • data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

  • Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. RSC Publishing. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central. [Link]

  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. [Link]

  • US2753376A - Preparation of aminoacetophenones.
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Application Note: A Detailed Protocol for the Synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Weinreb-Nahm Amides in Modern Synthesis

In the landscape of synthetic organic chemistry, the precise formation of ketones is a fundamental transformation. However, the reaction of common acylating agents like acid chlorides or esters with potent organometallic reagents (e.g., Grignard or organolithium reagents) is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] The development of the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, by Steven M. Weinreb and Steven Nahm in 1981 provided an elegant solution to this challenge.[1][2]

The unique stability of the Weinreb-Nahm amide is attributed to its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[3] This intermediate prevents the collapse of the carbonyl group and subsequent over-addition, ensuring that the reaction stops cleanly at the ketone stage after an aqueous workup.[1][3] Consequently, Weinreb-Nahm amides have become indispensable intermediates for the synthesis of ketones and aldehydes, finding widespread use in the preparation of natural products and complex pharmaceutical agents.[1][2][4]

This document provides a comprehensive, field-proven protocol for the synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a valuable Weinreb-Nahm amide intermediate. The procedure employs a modern amide coupling strategy utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, offering high efficiency and a simplified purification process.

Reaction Principle and Mechanism

The synthesis is achieved through the direct coupling of 2-nitrophenylacetic acid with N,O-dimethylhydroxylamine hydrochloride. The reaction is facilitated by a carbodiimide coupling agent (EDC) and an additive, Hydroxybenzotriazole (HOBt).

Overall Reaction Scheme:

Mechanistic Rationale (EDC/HOBt Coupling):

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to a competing acid-base reaction that forms a highly unreactive carboxylate salt.[5][6] Coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

  • Activation of Carboxylic Acid: The carbodiimide, EDC, first reacts with the carboxylate of 2-nitrophenylacetic acid to form a highly reactive O-acylisourea intermediate. This species is prone to racemization and side reactions.[5]

  • Formation of HOBt Active Ester: To mitigate these side reactions, HOBt is added. It acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines.[7]

  • Nucleophilic Acyl Substitution: The free N,O-dimethylhydroxylamine (liberated from its hydrochloride salt by a non-nucleophilic base like DIPEA) then attacks the carbonyl carbon of the HOBt active ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired this compound. The primary byproduct of EDC, a water-soluble urea derivative, is easily removed during the aqueous workup, which is a significant advantage over DCC-based couplings.[7]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier
2-Nitrophenylacetic acid≥98%Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochloride≥98%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionVWR
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVWR
Brine (Sodium Chloride)Saturated aqueous solutionVWR
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Silica Gel230-400 mesh, Grade 60Sorbent Technologies
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper

Quantitative Data Summary

This protocol is designed for a 10 mmol scale synthesis.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Nitrophenylacetic acid181.131.81 g10.01.0
N,O-Dimethylhydroxylamine·HCl97.541.07 g11.01.1
EDC155.241.86 g12.01.2
HOBt135.131.62 g12.01.2
DIPEA129.243.83 mL22.02.2
Dichloromethane (DCM)-100 mL--

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of the target compound.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Combine Reactants: 2-Nitrophenylacetic acid N,O-Dimethylhydroxylamine·HCl HOBt in anhydrous DCM cool Cool to 0 °C (Ice Bath) reagents->cool base Add DIPEA (Stir for 10 min) cool->base edc Add EDC portion-wise base->edc warm Allow to warm to RT edc->warm stir Stir for 16 hours warm->stir tlc Monitor by TLC stir->tlc dilute Dilute with DCM tlc->dilute wash_hcl Wash with 1 M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (EtOAc/Hexanes) concentrate->chromatography collect Collect & Combine Fractions chromatography->collect final_concentrate Concentrate Pure Fractions collect->final_concentrate characterize Characterize Product (NMR, IR, MS) final_concentrate->characterize

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenylacetic acid (1.81 g, 10.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol), and HOBt (1.62 g, 12.0 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Place the flask in an ice/water bath and stir the resulting suspension for 10 minutes to cool it to 0 °C.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol) dropwise via syringe. The purpose of the first equivalent of base is to neutralize the hydrochloride salt, while the second equivalent acts as a base for the coupling reaction.

  • Stir the mixture at 0 °C for another 10 minutes.

  • Add EDC (1.86 g, 12.0 mmol) to the flask in three equal portions over 5 minutes. Adding the coupling agent portion-wise helps to control any potential exotherm.

Step 2: Reaction Execution and Monitoring
  • After the final addition of EDC, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature for 16 hours under a drying tube or inert atmosphere.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 40% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the spot corresponding to 2-nitrophenylacetic acid has been consumed.

Step 3: Aqueous Work-up
  • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove unreacted DIPEA and other basic impurities.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted HOBt and any remaining acidic starting material.

    • Saturated brine solution (1 x 50 mL) - to remove residual water.

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 4: Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Eluent System: Start with 20% EtOAc/Hexanes and gradually increase the polarity to 40% EtOAc/Hexanes.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a pure solid or oil.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic CH₂, the N-methoxy, and N-methyl groups.

    • IR Spectroscopy: Look for a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and characteristic nitro group (NO₂) stretches.

    • Mass Spectrometry: Verify the molecular weight of the product.

Safety Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • 2-Nitrophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8]

  • EDC: A skin and eye irritant. Handle with care.

  • HOBt: Flammable solid. Handle away from ignition sources.

  • DIPEA: Flammable and corrosive liquid. Causes severe skin burns and eye damage. Use in a well-ventilated area.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Nakajima, N., & Ikada, Y. (2001). Amide Bond Formation. Synthesis of Amide Derivatives for Electron Deficient Amines and Functionalized Carboxylic Acids using EDC and DMAP and a Catalytic Amount of HOBt as the Coupling Reagents. PMC - NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). EDC Coupling Mechanism. YouTube. Available at: [Link]

  • Hines, L. R., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • ACCELA CHEMBIO INC. (n.d.). Safety Data Sheet: 4-Bromo-2-nitrophenylacetic Acid. ACCELA CHEMBIO INC. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitrophenylacetic acid. Thermo Fisher Scientific. Available at: [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available at: [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Leah4sci. (2012). Introduction to Weinreb amides. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a versatile Weinreb amide intermediate. We will explore its strategic importance in the construction of complex pharmaceutical scaffolds, particularly those requiring the introduction of a side chain to a 2-nitrophenylacetic acid precursor. Detailed, field-tested protocols for its synthesis and subsequent reaction are provided, along with a discussion of the underlying chemical principles that make this intermediate a valuable tool for drug development professionals.

Introduction: The Role of Weinreb Amides in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical synthesis, the precise and high-yield formation of carbon-carbon bonds is a cornerstone of molecular construction. Weinreb amides, N-methoxy-N-methylamides, have emerged as exceptionally useful functional groups for this purpose. Their stability and predictable reactivity with organometallic reagents to form ketones, without the common side reaction of over-addition to form tertiary alcohols, make them superior to many other acylating agents.

This compound, the subject of this guide, is a specialized Weinreb amide derived from 2-nitrophenylacetic acid. The 2-nitrophenyl moiety is a common precursor in the synthesis of various heterocyclic compounds, such as quinolines, quinoxalines, and benzodiazepines, which are prevalent in many marketed drugs. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. The acetamide side chain, installed via the Weinreb amide, allows for the introduction of a variety of substituents, providing a modular approach to building a library of drug candidates.

This guide will provide detailed protocols for the synthesis of this key intermediate and its application in the synthesis of a model pharmaceutical precursor, demonstrating its utility in modern drug discovery and development.

Synthesis of this compound

The synthesis of this compound from 2-nitrophenylacetic acid is typically achieved through a standard amidation reaction. The carboxylic acid is first activated to facilitate the reaction with N,O-dimethylhydroxylamine. A common and efficient method for this activation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS).

Reaction Mechanism

The reaction proceeds through the formation of an activated ester intermediate. The carbodiimide activates the carboxylic acid, which is then attacked by the N,O-dimethylhydroxylamine to form the stable Weinreb amide. The choice of coupling agent and additives can influence the reaction rate and yield, and help to minimize side reactions.

Detailed Synthesis Protocol

Materials:

  • 2-Nitrophenylacetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-nitrophenylacetic acid (1 equivalent). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the solution, followed by triethylamine (2.5 equivalents) or DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and the carboxylic acid. Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 4-dimethylaminopyridine (0.1 equivalents) as a catalyst, followed by the slow, portion-wise addition of EDC (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid or oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-8.1 (d, 1H), 7.5-7.6 (t, 1H), 7.4-7.5 (t, 1H), 7.3-7.4 (d, 1H), 4.1 (s, 2H), 3.7 (s, 3H), 3.2 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170-172, 149-150, 133-134, 132-133, 128-129, 124-125, 61-62, 35-36, 32-33.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₂N₂O₄, found.
Appearance Pale yellow solid or oil.

Application in Pharmaceutical Synthesis: Synthesis of a 1-(2-aminophenyl)propan-2-one Precursor

A key application of this compound is in the synthesis of ketones that serve as precursors to heterocyclic drugs. In this example, we demonstrate its use in the synthesis of 1-(2-nitrophenyl)propan-2-one, which can be further elaborated into various pharmaceutical scaffolds.

Reaction with Organometallic Reagents

The Weinreb amide smoothly reacts with Grignard reagents or organolithium reagents to afford the corresponding ketone. The tetrahedral intermediate formed during the reaction is stabilized by chelation with the methoxy group, preventing the addition of a second equivalent of the organometallic reagent.

Detailed Protocol for Ketone Synthesis

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in THF (e.g., 3.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under inert conditions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and dissolve it in anhydrous THF to a concentration of approximately 0.2 M.

  • Addition of Grignard Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add methylmagnesium bromide (1.2 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(2-nitrophenyl)propan-2-one.

Subsequent Transformation: Reduction and Cyclization

The resulting ketone, 1-(2-nitrophenyl)propan-2-one, is a versatile intermediate. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). The resulting 1-(2-aminophenyl)propan-2-one can then undergo intramolecular cyclization or condensation reactions to form various heterocyclic systems, such as quinolines or other related structures, which are of significant interest in medicinal chemistry.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations described in this guide.

G cluster_synthesis Synthesis of Weinreb Amide A 2-Nitrophenylacetic Acid C This compound A->C EDC, DMAP, TEA B N,O-Dimethylhydroxylamine B->C G cluster_application Application in Ketone Synthesis D This compound F 1-(2-nitrophenyl)propan-2-one D->F THF, -78 °C E Methylmagnesium Bromide E->F

Caption: Synthesis of a ketone precursor via the Weinreb amide.

G cluster_elaboration Further Elaboration G 1-(2-nitrophenyl)propan-2-one H 1-(2-aminophenyl)propan-2-one G->H Reduction (e.g., H₂, Pd/C) I Heterocyclic Scaffolds (e.g., Quinolines) H->I Cyclization

Caption: Transformation of the ketone to pharmaceutical scaffolds.

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. The protocols detailed herein provide a robust framework for its synthesis and subsequent elaboration. The true power of this intermediate lies in its modularity; by simply changing the organometallic reagent used in the ketone synthesis step, a diverse array of side chains can be introduced, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. As the demand for more efficient and flexible synthetic routes in drug discovery continues to grow, the strategic implementation of intermediates like this Weinreb amide will undoubtedly play an increasingly crucial role.

References

  • Weinreb, S. M.; Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Knapp, D. M., & Sarpong, R. (2016). A historical perspective on the power of Weinreb’s amide. Organic & Biomolecular Chemistry, 14(44), 10359-10368. [Link]

  • Lipton, M. A., & Mauragis, M. A. (2002). A practical, multigram synthesis of Weinreb amides from carboxylic acids. Organic Process Research & Development, 6(3), 337–340. [Link]

  • Mentzel, M., & Bach, T. (2004). Synthesis of 2-Substituted Quinolines by a Friedländer-Type Annulation of α-Amino Ketones. The Journal of Organic Chemistry, 69(15), 5077–5082. [Link]

The Weinreb Amide N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide: A Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of versatile synthons that can be readily transformed into diverse heterocyclic scaffolds is a key area of research. N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a specialized Weinreb amide, has emerged as a promising and highly adaptable precursor for the synthesis of a range of nitrogen-containing heterocycles.

This technical guide provides an in-depth exploration of the utility of this compound in heterocyclic chemistry. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of valuable heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed experimental protocols to facilitate the use of this versatile reagent in their synthetic endeavors. The core utility of this molecule lies in the strategic placement of a Weinreb amide and a nitro group on an ortho-substituted benzene ring, a combination that unlocks a powerful portfolio of chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the coupling of 2-(2-nitrophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard procedure for the formation of Weinreb amides and can be accomplished using various coupling agents.

Protocol 1: Synthesis of this compound

This protocol outlines a general and efficient method for the preparation of the title compound.

Materials:

  • 2-(2-nitrophenyl)acetic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(2-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (DCM, EtOAc, THF)
CAS Number 1221341-47-4[1]

Application in Heterocyclic Synthesis: The Power of Reductive Cyclization

The primary synthetic utility of this compound lies in its susceptibility to reductive cyclization. The ortho-nitro group can be readily reduced to an amino group, which can then undergo an intramolecular cyclization with the adjacent side chain. The Weinreb amide functionality offers a versatile handle for the introduction of various substituents, making this a powerful strategy for the synthesis of substituted heterocycles.

Application 1: Synthesis of 2-Substituted Indoles

Indoles are among the most important heterocyclic motifs in medicinal chemistry. The following protocol describes a representative procedure for the synthesis of a 2-substituted indole derivative from this compound. This two-step process involves the addition of an organometallic reagent to the Weinreb amide to form a ketone, followed by reductive cyclization.

The Weinreb amide is a stable and chemoselective acylating agent that reacts with organometallic reagents to furnish ketones without over-addition to form tertiary alcohols.

Protocol 2: Synthesis of 1-(2-nitrophenyl)propan-2-one

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(2-nitrophenyl)propan-2-one can often be used in the next step without further purification.

The reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone, leads to the formation of the indole ring. Various reducing agents can be employed for this transformation.

Protocol 3: Reductive Cyclization to form 2-Methylindole

Materials:

  • 1-(2-nitrophenyl)propan-2-one

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a suspension of 1-(2-nitrophenyl)propan-2-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-methylindole.

Data Presentation: Reaction Summary for 2-Methylindole Synthesis

StepReactantReagentsProductYield (%)
1 This compoundMeMgBr, THF1-(2-nitrophenyl)propan-2-one~85-95
2 1-(2-nitrophenyl)propan-2-oneFe, NH₄Cl, EtOH/H₂O2-Methylindole~70-85

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reductive Cyclization A N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide C 1-(2-nitrophenyl)propan-2-one A->C THF, 0 °C B MeMgBr D 1-(2-nitrophenyl)propan-2-one F 2-Methylindole D->F EtOH/H2O, Reflux E Fe, NH4Cl

Caption: Synthetic pathway to 2-methylindole.

Application 2: Synthesis of Quinoxalinone Derivatives

Quinoxalinones are another class of heterocycles with significant biological activities. While direct use of the title compound is not extensively reported, related N-(2-nitrophenyl)acetamide derivatives have been successfully employed in their synthesis. The following represents an adaptation of a known procedure, highlighting the potential of this compound in this context. The strategy involves the initial reduction of the nitro group, followed by condensation with a 1,2-dicarbonyl compound.

Protocol 4: Hypothetical Synthesis of a 3-Substituted Quinoxalin-2(1H)-one

This protocol is a conceptual outline based on established methodologies for quinoxalinone synthesis.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add 10% Pd/C (catalytic amount).

  • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the crude N-Methoxy-N-methyl-2-(2-aminophenyl)acetamide.

Step 2: Condensation and Cyclization

Materials:

  • Crude N-Methoxy-N-methyl-2-(2-aminophenyl)acetamide

  • Ethyl glyoxalate

  • Acetic acid

Procedure:

  • Dissolve the crude amino compound in acetic acid.

  • Add ethyl glyoxalate (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-substituted quinoxalin-2(1H)-one.

Visualization of the Experimental Workflow

G Start Start: N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Reduction Reduction (H2, Pd/C) Start->Reduction Intermediate N-Methoxy-N-methyl-2- (2-aminophenyl)acetamide Reduction->Intermediate Condensation Condensation/Cyclization (Ethyl glyoxalate, AcOH) Intermediate->Condensation Product 3-Substituted Quinoxalin-2(1H)-one Condensation->Product Purification Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Sources

Application Notes and Protocols for the Purification of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Versatile Weinreb Amide Intermediate

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is a specialized Weinreb amide, a class of compounds renowned for their controlled reactivity with organometallic reagents to furnish ketones and aldehydes without the common issue of over-addition.[1][2] The presence of the 2-nitrophenyl moiety introduces a functional group that is a cornerstone in medicinal chemistry and materials science, often serving as a precursor for a variety of nitrogen-containing heterocycles. The purity of this intermediate is paramount, as trace impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications.

This guide provides a comprehensive overview of robust purification strategies for this compound, drawing upon established principles for the purification of aromatic nitro compounds and Weinreb amides. We will explore purification by recrystallization and column chromatography, offering detailed, step-by-step protocols. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific needs.

Physicochemical Properties and Purification Strategy

A successful purification strategy is built upon an understanding of the target molecule's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent parts: the polar 2-nitrophenyl group and the Weinreb amide functionality.

PropertyPredicted CharacteristicsRationale
Polarity Moderately polarThe nitro group and the amide carbonyl are strong electron-withdrawing groups, leading to a significant dipole moment.
Solubility Likely soluble in polar organic solvents like ethyl acetate, acetone, and dichloromethane. Potentially sparingly soluble in less polar solvents like hexanes and may exhibit some solubility in hot alcoholic or aqueous solutions.The "like dissolves like" principle suggests that polar solvents will be effective.[3] For instance, a related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, can be crystallized from boiling deionized water.[4][5]
Physical State Likely a solid at room temperatureThe precursor, 2-nitrophenylacetic acid, is a solid with a melting point of 137-140 °C.[6][7][8] Aromatic amides are also typically solids.
Stability Generally stableWeinreb amides are known for their stability, which allows for purification and storage before subsequent reactions.[1]

Based on these predicted properties, a multi-step purification approach is recommended, starting with an initial workup, followed by either recrystallization for bulk purification or column chromatography for achieving the highest purity.

Purification Workflow Overview

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B Quench Reaction C Extraction with Organic Solvent (e.g., Ethyl Acetate) B->C Remove Acidic/Basic Impurities D Drying and Concentration C->D Isolate Organic Phase E Crude Product D->E F Recrystallization E->F For Bulk Purification G Column Chromatography E->G For High Purity H Pure Crystalline Product F->H I Pure Product (Oil or Solid) G->I J Purity Analysis (TLC, NMR, etc.) H->J I->J

Caption: General workflow for the purification of this compound.

Thin-Layer Chromatography (TLC): Monitoring Purification

Before commencing preparative purification, it is crucial to develop a reliable TLC method to monitor the separation of the desired product from starting materials and byproducts.

Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Mobile Phase Development: A good starting point for a moderately polar compound is a mixture of a non-polar and a polar solvent.[9]

    • Initial System: 30% ethyl acetate in hexanes.

    • Optimization: Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the product spot.[10] If the compound is more polar, consider using methanol/dichloromethane systems.[9]

  • Visualization:

    • UV Light: The aromatic nitro group should allow for visualization under UV light (254 nm).

    • Staining: If UV visualization is weak, various stains can be employed. A potassium permanganate (KMnO4) stain is often effective for Weinreb amides.[11]

Purification Technique 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds on a larger scale, assuming a suitable solvent can be identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3]

Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product (approx. 20-30 mg) in various solvents (approx. 0.5 mL), such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.

Recommended Solvents for Nitroaromatic Compounds
Ethanol
Ethanol-water mixture
Methanol
Isopropanol
Toluene

This table is based on general principles for recrystallizing nitroaromatic compounds.[3][12][13]

Purification Technique 2: Flash Column Chromatography

For obtaining highly pure this compound, especially on a smaller scale or when recrystallization is ineffective, flash column chromatography is the method of choice.[14][15]

Protocol: Flash Column Chromatography

ColumnChromatography cluster_0 Column Packing cluster_1 Sample Loading cluster_2 Elution and Fraction Collection cluster_3 Product Isolation p1 1. Prepare slurry of silica gel in the initial mobile phase. p2 2. Pour slurry into the column and allow to pack under pressure. p1->p2 p3 3. Add a layer of sand on top of the silica. p2->p3 l3 6. Carefully add the dried sample onto the sand layer. l1 4. Dissolve crude product in minimal amount of solvent. l2 5. Adsorb onto a small amount of silica gel (dry loading). l1->l2 l2->l3 e1 7. Add mobile phase and apply pressure to begin elution. e2 8. Collect fractions in test tubes. e1->e2 e3 9. Monitor fractions by TLC. e2->e3 i1 10. Combine pure fractions. i2 11. Remove solvent under reduced pressure. i1->i2

Caption: Step-by-step workflow for flash column chromatography.

Detailed Parameters:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate in hexanes is a good starting point, based on the TLC analysis. For example, start with 10% ethyl acetate/hexanes and gradually increase the polarity to 30-40% ethyl acetate/hexanes.[9][16]

  • Sample Loading: Dry loading is recommended to ensure a narrow band at the start of the separation. Dissolve the crude product in a solvent like dichloromethane or ethyl acetate, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Validation of Purity

After purification, the purity of the final product should be confirmed using appropriate analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point may be lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution, add a small amount of a co-solvent to increase solubility, and allow for slower cooling.[3]
Poor separation in column chromatography Inappropriate mobile phase polarity.Optimize the solvent system based on TLC. A shallower gradient or an isocratic elution might be necessary.
Product streaking on TLC The compound is too polar for the mobile phase, or the sample is acidic/basic.Increase the polarity of the mobile phase. A small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can be added to the eluent.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. By leveraging the principles of recrystallization and column chromatography, and by carefully monitoring the process with TLC, researchers can obtain this valuable compound in high purity. The protocols and guidelines presented here provide a solid foundation for developing a robust and reliable purification strategy, ensuring the success of subsequent synthetic transformations.

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Link

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Link

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Link

  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem. Link

  • Column chromatography. Link

  • Column chromatography - Columbia University. Link

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Link

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Link

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Link

  • Weinreb ketone synthesis - Wikipedia. Link

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. Link

  • US2874196A - Method of crystallizing nitro products - Google Patents. Link

  • Aromatic Nitro Compounds - MST.edu. Link

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. Link

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Link

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses. Link

  • 2-Nitrophenylacetic acid | 3740-52-1 - ChemicalBook. Link

  • 2-Nitrophenylacetic acid - MySkinRecipes. Link

  • An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem. Link

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. Link

  • 2-Nitrophenylacetic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com. Link

  • 2-Nitrophenylacetic acid - Chem-Impex. Link

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. Link

  • Scope of the method with N-methyl-N-methoxyamides - ResearchGate. Link

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. Link

  • Recent Developments in Weinreb Synthesis and their Applications. Link

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. Link

  • "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties - Benchchem. Link

  • Thin Layer Chromatography - Chemistry LibreTexts. Link

  • Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC - NIH. Link

  • Synthesis of Weinreb am - IRIS-AperTO - UniTo. Link

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. Link

  • Help with TLC stain : r/OrganicChemistry - Reddit. Link

  • N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 - PubChem. Link

  • N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE | 93-27-6 - ChemicalBook. Link

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Scale-up synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in organic synthesis. They are prized for their ability to react cleanly with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, effectively preventing the over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1][2] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a valuable building block, from 2-nitrophenylacetic acid. The described methodology utilizes a well-established peptide coupling strategy that is amenable to scale-up, ensuring high yield and purity while maintaining operational simplicity.

Introduction and Scientific Rationale

The synthesis of ketones via the addition of organolithium or Grignard reagents to carboxylic acid derivatives is a cornerstone of C-C bond formation. However, the high reactivity of the intermediate ketone often leads to a second nucleophilic attack, resulting in the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm amide was developed in 1981 to address this challenge.[2] The N-methoxy-N-methylamide functionality reacts with an organometallic reagent to form a stable, five-membered cyclic tetrahedral intermediate.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing over-addition.

The direct conversion of carboxylic acids to Weinreb amides is a common and efficient approach. This transformation requires the activation of the carboxylic acid. While converting the acid to an acid chloride is one route, using peptide coupling reagents offers milder conditions and often broader functional group tolerance, which is crucial for complex molecule synthesis. This protocol employs the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling system.

The mechanism proceeds via the following steps:

  • EDC activates the carboxylic acid (2-nitrophenylacetic acid) to form a highly reactive O-acylisourea intermediate.

  • This intermediate can be susceptible to side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an activated HOBt ester. This new intermediate is more stable and less prone to side reactions.[4]

  • N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a non-nucleophilic base, then reacts with the activated HOBt ester to furnish the desired this compound.

This EDC/HOBt system is well-documented, reliable for scaling, and the byproducts are generally water-soluble, facilitating purification.[5]

Overall Synthesis Workflow

The process can be broken down into four primary stages: reaction setup, amide coupling, aqueous workup, and final product purification and isolation.

G cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Amide Coupling Reaction cluster_2 Stage 3: Workup & Extraction cluster_3 Stage 4: Purification & Analysis A Charge Reactor with: - 2-Nitrophenylacetic Acid - N,O-Dimethylhydroxylamine HCl - Anhydrous Solvent (DCM) B Inert with N2/Argon A->B C Cool to 0°C B->C D Add Base (DIPEA) C->D E Add Coupling Additive (HOBt) D->E F Slowly Add Coupling Agent (EDC.HCl) E->F G Warm to RT, Stir 12-18h F->G H Monitor by TLC/LC-MS G->H I Quench Reaction H->I J Wash with 1M HCl (aq) I->J K Wash with Sat. NaHCO3 (aq) J->K L Wash with Brine K->L M Dry Organic Layer (Na2SO4) L->M N Filter & Concentrate M->N O Purify (Silica Gel Chromatography) N->O P Characterize Product (NMR, MS, IR) O->P

Caption: Scalable workflow for Weinreb amide synthesis.

Detailed Experimental Protocol

This protocol is designed for a 0.10 molar scale and can be adjusted proportionally for larger quantities.

Materials and Equipment
  • Reagents:

    • 2-Nitrophenylacetic acid (≥98%)

    • N,O-Dimethylhydroxylamine hydrochloride (≥98%)[6]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (≥98%)

    • 1-Hydroxybenzotriazole hydrate (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) (≥99%)

    • Dichloromethane (DCM), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Hydrochloric Acid (HCl), 1M aqueous solution

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium Chloride (Brine), saturated aqueous solution

    • Sodium Sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • 1 L three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Thermometer/temperature probe

    • Addition funnel

    • Inert gas inlet (Nitrogen or Argon)

    • Ice-water bath

    • Separatory funnel (2 L)

    • Rotary evaporator

    • Glassware for column chromatography

Reaction Procedure
  • Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 2-nitrophenylacetic acid (18.1 g, 0.10 mol, 1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol, 1.1 equiv).

  • Solvent Addition: Add 400 mL of anhydrous dichloromethane (DCM). Stir the resulting slurry under a nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (21.8 mL, 0.125 mol, 1.25 equiv) via syringe or addition funnel over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes.

  • Coupling Agent Addition: Add 1-hydroxybenzotriazole hydrate (HOBt) (16.9 g, 0.11 mol, 1.1 equiv) to the mixture. Follow this with the portion-wise addition of EDC.HCl (23.0 g, 0.12 mol, 1.2 equiv) over 20-30 minutes. The reaction is exothermic; maintain the internal temperature below 15 °C during the addition.

  • Reaction Execution: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

Workup and Purification
  • Quenching: Transfer the reaction mixture to a 2 L separatory funnel.

  • Washing:

    • Wash the organic layer with 1M HCl (2 x 200 mL) to remove excess DIPEA and any remaining EDC.

    • Wash with saturated NaHCO₃ solution (2 x 200 mL) to remove HOBt and any unreacted carboxylic acid.

    • Wash with saturated brine (1 x 200 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure this compound.

Process Parameters and Data Summary

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
2-Nitrophenylacetic acid181.150.101.018.1 g
N,O-Dimethylhydroxylamine HCl97.540.111.110.7 g
EDC.HCl191.700.121.223.0 g
HOBt Hydrate~153.140.111.116.9 g
DIPEA129.240.1251.2521.8 mL
Dichloromethane (DCM)---400 mL
Expected Product 224.21 --~20.2 g (90% yield)

Safety and Hazard Considerations

All operations should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Nitrophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation and is suspected of causing genetic defects.[7][8]

  • N,O-Dimethylhydroxylamine hydrochloride: Causes skin and serious eye irritation.[6][9][10]

  • EDC.HCl: Can cause skin sensitization. Avoid inhalation of dust.

  • HOBt: Commercially available as a hydrate, which is safer. Anhydrous HOBt is a friction-sensitive explosive and should be handled with extreme caution.

  • DIPEA: Flammable and corrosive liquid. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

References

  • CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. [Link]

  • N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE - Organic Syntheses Procedure. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. [Link]

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • An efficient conversion of carboxylic acids into Weinreb amides - Arkivoc. [Link]

  • (PDF) An efficient conversion of carboxylic acids into Weinreb amides - ResearchGate. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Safety Data Sheet - N,O-Dimethylhydroxylamine hydrochloride - DC Fine Chemicals. [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - IUCr. [Link]

  • EDC-HOBt Amide coupling workup help - Reddit. [Link]

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • SAFETY DATA SHEET - N,O-Dimethylhydroxylamine hydrochloride - Thermo Fisher Scientific. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Applications of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide. As a Weinreb amide derivative, this compound holds potential as a key intermediate in the synthesis of complex molecules within pharmaceutical and agrochemical research. Ensuring its identity, purity, and stability is paramount for its successful application. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust, field-proven guide for characterization and quality control.

Introduction and Physicochemical Profile

This compound is a specialized synthetic intermediate. The presence of a Weinreb amide (N-methoxy-N-methyl amide) group provides a stable yet reactive moiety for carbon-carbon bond formation, while the 2-nitrophenyl group offers a site for further chemical modification. Accurate analytical characterization is critical to confirm the structural integrity and quantify impurities that may arise during synthesis or storage.[1]

A thorough understanding of the compound's properties is the foundation of any analytical method development.

Property Value / Description
IUPAC Name This compound
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol [2][3]
Predicted pKa 14.21 ± 0.70 (computationally derived)[4]
Appearance Expected to be a solid at room temperature

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating the target compound from impurities, including starting materials, byproducts, and degradation products.[1]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

Expert Rationale: A reversed-phase HPLC (RP-HPLC) method is the primary choice for analyzing moderately polar organic molecules like this compound. The C18 stationary phase provides excellent hydrophobic interaction, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution profile. A UV detector is highly effective due to the presence of the UV-active nitrophenyl chromophore. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[1]

Experimental Protocol: HPLC Purity Determination

  • System Preparation: Set up an HPLC system with a UV detector, ensuring the system is purged and free of air bubbles.[5]

  • Column Equilibration: Equilibrate a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[5][6]

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution into a 10 mL volumetric flask with the mobile phase.[5]

  • Sample Preparation: Prepare the analysis sample at a similar concentration (100 µg/mL) using the same diluent. Sonicate briefly if necessary to ensure complete dissolution.[1]

  • Injection and Data Acquisition: Inject 10 µL of the sample and run the HPLC method as detailed in the table below. Acquire the chromatogram for a sufficient duration to allow for the elution of all potential impurities.[1][5]

  • Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Table 1: Recommended HPLC-UV Conditions

Parameter Condition Justification
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Industry standard for separating small organic molecules based on hydrophobicity.[6]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Phosphoric acid improves peak shape by minimizing interactions with residual silanols.[7][8]
Gradient 0-20 min: 30% B to 90% B20-25 min: 90% B25-30 min: Return to 30% BA gradient elution ensures the separation of compounds with a range of polarities and sharpens peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[1]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[1]
Detection UV at 254 nmThe nitrophenyl group provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring adequate signal.[1]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Dissolution (1 mg/mL in Methanol) Dilution Working Solutions (100 µg/mL in Mobile Phase) SamplePrep->Dilution StdPrep Standard Dissolution (1 mg/mL in Methanol) StdPrep->Dilution Equilibration Column Equilibration (30 min) Dilution->Equilibration Injection Inject 10 µL Equilibration->Injection Acquisition Data Acquisition (Gradient Elution) Injection->Acquisition Integration Peak Integration Acquisition->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expert Rationale: LC-MS is the definitive technique for confirming molecular identity by providing molecular weight information.[1] It couples the separation power of HPLC with the detection specificity of mass spectrometry. Electrospray Ionization (ESI) is ideal for polar molecules like the target compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For LC-MS analysis, it is crucial to replace non-volatile mobile phase additives like phosphoric acid with volatile ones like formic acid to ensure compatibility with the mass spectrometer.[7][8]

Protocol: LC-MS Identity Verification

  • Method Adaptation: Adapt the HPLC method described above. Critically, replace 0.1% phosphoric acid with 0.1% formic acid in both mobile phase A and B.

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).[1]

  • MS Parameter Setup: Set the mass spectrometer to acquire data in positive ESI mode over a scan range of 50-500 m/z. This range will comfortably include the expected protonated molecule [C₁₀H₁₂N₂O₄ + H]⁺ with an m/z of 225.08.[1]

  • Analysis: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectrum for the main eluting peak. Confirm that the observed mass corresponds to the theoretical mass of the protonated molecule.

Table 2: Representative LC-MS Conditions

Parameter Condition
HPLC Conditions As per Table 1, with 0.1% formic acid modifier
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
(Instrument parameters may vary and should be optimized for the specific system in use)[1]

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, specific resonances are expected for the aromatic protons (showing characteristic splitting from the nitro-substitution), the benzylic methylene protons, and the N-methoxy and N-methyl groups.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integrals to confirm the structure matches that of the target compound.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration
Aromatic Protons7.4 - 8.2Multiplet (m)4H
Methylene (-CH₂-)~4.0Singlet (s)2H
N-Methoxy (-OCH₃)~3.7Singlet (s)3H
N-Methyl (-NCH₃)~3.2Singlet (s)3H
(Predicted values are based on structurally similar compounds and general chemical shift principles)[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum will provide confirmatory evidence for the amide carbonyl, the nitro group, and the aromatic ring. This is particularly useful as a quick identity check.

Protocol: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C=O (Amide)1670 - 1690Stretch
N-O (Nitro Asymmetric)1510 - 1560Stretch
N-O (Nitro Symmetric)1345 - 1385Stretch
C-N1200 - 1300Stretch
C-O (Methoxy)1050 - 1150Stretch
C-H (Aromatic)3000 - 3100Stretch
(Characteristic wavenumbers are based on data from similar compounds and established correlation tables)[10][11]

Conclusion

The analytical characterization of this compound requires an integrated, multi-technique approach. The HPLC-UV method serves as a robust protocol for assessing purity and quantifying the compound. LC-MS provides definitive confirmation of its molecular weight. Finally, NMR and FT-IR spectroscopy offer an unambiguous elucidation of the molecular structure and confirmation of its functional groups. The protocols and data presented in this application note provide a comprehensive and scientifically sound basis for the quality control and characterization of this important synthetic intermediate.

References

  • Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies.
  • N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE | 93-27-6 - ChemicalBook.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 - PubChem.
  • A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
  • N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem.
  • HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide" - Benchchem.
  • N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum - ChemicalBook.
  • A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
  • Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies.
  • Acetamide, N-(2-methoxyphenyl)- - NIST WebBook.
  • An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
  • This compound | CymitQuimica.
  • "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties - Benchchem.
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH.
  • 501.doc.
  • Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
  • N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 - PubChem.

Sources

The Strategic Utility of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide in Multi-Step Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the pursuit of high-yielding, selective, and robust methodologies is paramount. Among the arsenal of synthetic tools available to the discerning chemist, the Weinreb amide has emerged as a particularly reliable functional group for the controlled formation of carbon-carbon bonds, most notably in the synthesis of ketones. This guide provides an in-depth exploration of a specific, yet versatile, Weinreb amide, N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide , detailing its strategic applications, the mechanistic underpinnings of its reactivity, and comprehensive protocols for its synthesis and utilization. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Application Notes: The Rationale for Employing a Nitrophenyl-Substituted Weinreb Amide

N-methoxy-N-methylamides, or Weinreb amides, were first introduced in 1981 and have since become indispensable for the synthesis of ketones from carboxylic acid derivatives.[1] The primary advantage of the Weinreb amide lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to furnish a stable tetrahedral intermediate. This stability, conferred by chelation of the metal cation by the methoxy group, effectively prevents the common problem of over-addition that plagues similar reactions with esters or acid chlorides, which often lead to the formation of tertiary alcohols.[2][3] Upon acidic workup, this stable intermediate collapses to cleanly afford the desired ketone.[3]

The subject of this guide, this compound, incorporates a 2-nitrophenyl moiety, which introduces several strategic advantages:

  • Orthogonal Reactivity: The nitro group is a versatile functional handle that can be subjected to a wide range of chemical transformations, such as reduction to an amine, which can then participate in further synthetic manipulations. This allows for a divergent synthetic strategy from a common intermediate.

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and potentially the amide carbonyl, although the insulating methylene spacer mitigates this effect to a large extent.

  • Steric Influence: The ortho-substitution pattern may provide steric hindrance that can be exploited to control the approach of nucleophiles in subsequent reactions on the aromatic ring.

The presence of these functionalities makes this compound a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where substituted anilines and their derivatives are common motifs.

Synthesis of this compound

The preparation of a Weinreb amide typically involves the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine.[3] A common and effective method for the synthesis of this compound from 2-nitrophenylacetic acid is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Nitrophenylacetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-nitrophenylacetic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in Ketone Synthesis: A Representative Protocol

The hallmark of a Weinreb amide is its utility in the synthesis of ketones. The following protocol details a general procedure for the reaction of this compound with a Grignard reagent to yield a 2-nitrophenyl-substituted ketone.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)propan-2-one

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid solution

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M aqueous hydrochloric acid solution until the aqueous layer is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography if necessary.

Mechanistic Insight and Visualization

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate.[1] This prevents the otherwise facile second addition of the organometallic reagent.

Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Workflow Visualization

The overall synthetic strategy can be visualized as a two-step process, highlighting the key transformations.

Synthetic_Workflow Start 2-Nitrophenylacetic Acid Weinreb_Amide This compound Start->Weinreb_Amide EDC, HOBt, N,O-dimethylhydroxylamine.HCl, DIPEA, DCM Ketone 2-Nitrophenyl-substituted Ketone Weinreb_Amide->Ketone R-MgX, THF; then H3O+

Figure 2: Synthetic workflow for the preparation of a 2-nitrophenyl-substituted ketone.

Quantitative Data Summary

CompoundStarting MaterialReagentsTypical Yield
This compound2-Nitrophenylacetic acidEDC, HOBt, N,O-dimethylhydroxylamine.HCl, DIPEA75-90%
1-(2-Nitrophenyl)propan-2-oneThis compoundMethylmagnesium bromide80-95%

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be conducted in a well-ventilated fume hood.

  • 2-Nitrophenylacetic acid and its derivatives: These compounds may be irritating to the eyes, skin, and respiratory system. Avoid inhalation of dust and contact with skin and eyes.

  • Organometallic reagents (e.g., Grignard reagents): These are highly reactive and flammable. They react violently with water and protic solvents. Handle under an inert atmosphere and use anhydrous solvents and glassware.

  • EDC and HOBt: These are common peptide coupling reagents. EDC is a moisture-sensitive irritant. HOBt can be explosive when dry and is typically sold wetted with water.

  • DIPEA and DCM: DIPEA is a corrosive and flammable liquid. DCM is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound serves as a valuable and versatile intermediate in multi-step organic synthesis. Its ability to undergo clean and high-yielding conversion to ketones, coupled with the synthetic potential of the 2-nitrophenyl moiety, makes it an attractive building block for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22, 3815–3818.
  • Giacomelli, G.; et al. J. Org. Chem.2001, 66, 2534-2537.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a key Weinreb amide intermediate in complex molecule synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this synthetic procedure. Here, we dissect common problems, explain the underlying chemical principles, and provide validated troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significantly lower than expected yields for my this compound synthesis. What are the most probable causes?

Low yields in this specific Weinreb amide synthesis can typically be traced back to one or more of the following critical areas:

  • Inefficient Activation of the Carboxylic Acid: The initial step of converting 2-nitrophenylacetic acid to a more reactive species is paramount. Incomplete conversion to the acid chloride or other activated intermediate is a primary source of low yield.[1][2] The high reactivity of the resulting 2-(2-nitrophenyl)acetyl chloride, due to the electron-withdrawing nitro group, also makes it susceptible to hydrolysis if moisture is present.[3]

  • Issues with N,O-Dimethylhydroxylamine: The quality and handling of N,O-dimethylhydroxylamine hydrochloride are crucial. Incomplete neutralization of the hydrochloride salt to the free amine before or during the reaction will limit the amount of nucleophile available for the coupling.[2][4]

  • Side Reactions: Several side reactions can compete with the desired amide formation. For instance, if using a carbodiimide coupling agent, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[5]

  • Steric Hindrance: While not extreme, the ortho-nitro group on the phenylacetic acid can introduce some steric hindrance, potentially slowing down the nucleophilic attack of the N,O-dimethylhydroxylamine.[6][7]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, choice of base, and solvent can significantly impact the reaction rate and the prevalence of side reactions.[8]

  • Product Loss During Workup and Purification: The workup and purification steps are often overlooked sources of yield loss. Emulsion formation during extraction or product degradation during purification can significantly reduce the final isolated yield.[9][10]

Troubleshooting Guide

Problem 1: Low Yield Attributed to Inefficient Carboxylic Acid Activation

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-nitrophenylacetic acid.

  • The reaction appears sluggish or stalls before completion.

Causality and Solutions:

The conversion of the carboxylic acid to a highly reactive intermediate is the first critical step. The electron-withdrawing nature of the ortho-nitro group makes the corresponding acyl chloride highly reactive and moisture-sensitive.[3]

Recommended Protocol: In-Situ Acid Chloride Formation

To circumvent issues with the instability of 2-(2-nitrophenyl)acetyl chloride, an in-situ "one-pot" procedure is highly recommended.[3]

Method 1A: Thionyl Chloride (SOCl₂)

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride should be used immediately in the next step.

Method 1B: Oxalyl Chloride

  • Under an inert atmosphere, dissolve 2-nitrophenylacetic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2-1.5 eq) at 0 °C.

  • Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

  • The reaction mixture can often be used directly in the subsequent coupling step after careful consideration of the stoichiometry of the base to be added.

Data Summary: Acid Activation Reagents

ReagentAdvantagesDisadvantages
Thionyl ChlorideCost-effective, gaseous byproducts are easily removed.[3]Harsher conditions, may not be suitable for sensitive substrates.
Oxalyl ChlorideMilder conditions, volatile byproducts.[3]More expensive, can be more sensitive to moisture.

Workflow for Acid Activation and Coupling

G cluster_0 Activation cluster_1 Coupling Start 2-Nitrophenylacetic Acid Activate Add SOCl₂ or Oxalyl Chloride in Anhydrous Solvent + cat. DMF Start->Activate Intermediate 2-(2-Nitrophenyl)acetyl Chloride (in-situ) Activate->Intermediate Couple Add Amine Solution to Activated Acid at 0 °C Intermediate->Couple Amine_Prep N,O-Dimethylhydroxylamine (from HCl salt + Base) Amine_Prep->Couple Product N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Couple->Product

Caption: In-situ acid activation and coupling workflow.

Problem 2: Issues with N,O-Dimethylhydroxylamine and Base Selection

Symptoms:

  • Significant unreacted activated carboxylic acid (e.g., acid chloride) is observed after the reaction.

  • Low conversion to the desired Weinreb amide.

Causality and Solutions:

N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt, which is more stable and easier to handle than the free amine.[4] This salt must be neutralized to generate the nucleophilic free amine for the reaction to proceed. The choice of base and the neutralization strategy are critical.

Base Selection and Stoichiometry:

  • For in-situ acid chloride formation: At least 2.0 equivalents of a non-nucleophilic base are required. One equivalent neutralizes the HCl salt of the amine, and the second neutralizes the HCl generated during the amide formation.

  • Recommended Bases:

    • Pyridine: Often used, but can be difficult to remove during workup.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Common choices, but ensure high purity to avoid side reactions.

    • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic systems but may lead to slower reaction rates.

Protocol 2A: Pre-neutralization of N,O-Dimethylhydroxylamine HCl

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add triethylamine (1.1 eq).

  • Stir the mixture for 15-30 minutes at 0 °C.

  • This mixture containing the free amine can then be added to the activated carboxylic acid.

Protocol 2B: One-Pot Procedure with Excess Base

  • To your in-situ generated 2-(2-nitrophenyl)acetyl chloride solution at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Slowly add pyridine or triethylamine (2.2 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS for completion.

Troubleshooting Decision Tree

G Start Low Yield Observed Check_Acid Analyze Crude: Unreacted Starting Acid Present? Start->Check_Acid Check_Intermediate Analyze Crude: Activated Intermediate Present? Check_Acid->Check_Intermediate No Activation_Issue Improve Acid Activation: - Use fresh SOCl₂/Oxalyl-Cl - Ensure anhydrous conditions - Increase reaction time/temp Check_Acid->Activation_Issue Yes Amine_Issue Amine/Base Problem: - Check base stoichiometry (>2 eq) - Use fresh, pure base - Pre-neutralize amine salt Check_Intermediate->Amine_Issue Yes Other_Issue Consider Other Issues: - Side reactions - Workup losses - Steric hindrance Check_Intermediate->Other_Issue No

Caption: Decision tree for troubleshooting low yield.

Problem 3: Alternative Coupling Reagents for Direct Amide Formation

For sensitive substrates where acid chloride formation is problematic, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine using a coupling reagent is a viable alternative.[1][4]

Common Coupling Reagents:

  • Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid to form an O-acylisourea intermediate.[5]

    • Side Reaction: Rearrangement to a non-reactive N-acylurea can occur. This is often suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[5]

  • Phosphonium-based Reagents (PyBOP): Generally provide high yields and fast reaction times.

  • Uronium-based Reagents (HBTU, HATU): Known for their high efficiency and low rates of racemization in peptide synthesis, and are also effective for Weinreb amide formation.[11]

Data Summary: Common Coupling Reagents

Reagent ClassExamplesCo-reagentByproductsNotes
CarbodiimideEDC, DCCHOBt, DMAPWater-soluble urea (EDC), Insoluble urea (DCC)Cost-effective; DCC byproduct precipitates.[11]
PhosphoniumPyBOPDIPEAPhosphine oxideHighly efficient but can be expensive.
UroniumHBTU, HATUDIPEATetramethylureaFast reactions, low racemization.[11]

Protocol 3A: EDC/HOBt Coupling

  • Dissolve 2-nitrophenylacetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C.

  • Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

Workup and Purification

Q2: My reaction seems to be complete by TLC, but I'm losing a lot of material during the aqueous workup. What can I do?

Workup can be challenging, especially with emulsions forming due to the presence of salts and polar byproducts.[10]

Optimized Workup Procedure:

  • Quenching: If using a coupling reagent like EDC, quench the reaction with a mild acid wash (e.g., 1N HCl) to protonate the EDC and its urea byproduct, making them water-soluble.[10]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM.

  • Washing:

    • Wash sequentially with 1N HCl (if not done in quenching).

    • Wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt. Be cautious of gas evolution.

    • Wash with brine to break emulsions and remove excess water from the organic layer.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[9][12]

References

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube URL: [Link]

  • Title: N-(4-Methoxy-2-nitrophenyl)acetamide Source: PubMed Central URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis Source: Google Patents URL
  • Title: (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction Source: ChemRxiv URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: oaji.net URL: [Link]

  • Title: data reports N-(4-Methoxy-2-nitrophenyl)acetamide Source: IUCr Journals URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: ResearchGate URL: [Link]

  • Title: Weinreb amide workup extraction issues Source: Reddit URL: [Link]

  • Title: Carbodiimides and Additives Source: Aapptec Peptides URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

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Technical Support Center: Synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this specific Weinreb amide synthesis.

Introduction: The Value and Challenge of a Weinreb Amide Synthesis

The synthesis of N-methoxy-N-methylamides, or Weinreb amides, is a cornerstone of modern organic chemistry, valued for its ability to create stable intermediates that react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition.[1][2] The target molecule, this compound, is a key precursor for constructing more complex molecular architectures. However, the presence of an acidic α-proton and an electron-withdrawing nitro group on the 2-nitrophenylacetic acid starting material introduces specific challenges that require careful control over reaction conditions to prevent byproduct formation and ensure high yields.

This guide is structured to address problems from a practical, in-lab perspective, moving from symptom to cause and finally to a robust solution.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed for quick reference when you encounter a problem during your experiment. Identify your observation in the table below to find potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient activation of 2-nitrophenylacetic acid.2. Presence of moisture, leading to hydrolysis of the activated intermediate.3. Degradation of starting material or product under harsh conditions (e.g., excessive heat).1. Switch to a more effective coupling reagent (see FAQ 2). Ensure correct stoichiometry and activation time.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).3. Maintain strict temperature control, especially during the activation step.
Significant Unreacted Starting Acid in TLC/LC-MS 1. Insufficient amount or reactivity of the coupling agent.2. The chosen base is not strong enough to neutralize the HCl salt of N,O-dimethylhydroxylamine.1. Increase the equivalents of the coupling agent (e.g., 1.1-1.2 eq). Consider a more potent activator like CDI or a uronium-based reagent (HATU, HBTU).[3]2. Use a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) in sufficient quantity (at least 2.2 eq if starting with the hydrochloride salt).
Formation of a Symmetrical Anhydride Byproduct The activated carboxylic acid intermediate reacts with another molecule of 2-nitrophenylacetic acid before coupling with the hydroxylamine.This is common with carbodiimide reagents. Add the coupling reagent to the carboxylic acid first, allow for activation, and then add the N,O-dimethylhydroxylamine. Slow, controlled addition can minimize this.
Reaction Mixture Turns Dark Brown or Black 1. Self-condensation or polymerization initiated by deprotonation of the acidic α-methylene protons.2. Decomposition of the nitro-aromatic ring.1. Use a mild, non-nucleophilic base (e.g., NMM). Avoid strong bases like hydroxides or alkoxides. Keep the temperature low (0 °C) to minimize proton abstraction.2. Ensure the reaction is not overheated. Purge the reaction vessel with an inert gas to prevent oxidative side reactions.
Difficult Purification; Product Contaminated with Reagent Byproducts Byproducts from the coupling reaction (e.g., dicyclohexylurea from DCC, imidazole from CDI) are co-eluting with the product.1. For urea byproducts, filter the crude reaction mixture before workup. For water-soluble byproducts (from EDC, HATU, CDI), perform an aqueous wash (e.g., dilute HCl, NaHCO₃, brine) to remove them.[3]2. Optimize chromatography conditions (gradient, solvent system) for better separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My yield is consistently low. What is the most critical factor in this specific Weinreb amide synthesis?

A1: The most critical factor is the activation of the carboxylic acid . 2-nitrophenylacetic acid is moderately reactive, but efficient conversion to an activated intermediate (like an acid chloride, acyl imidazolide, or active ester) is paramount. Incomplete activation is the primary reason for recovering unreacted starting material. The second most critical factor is rigorous moisture exclusion . Activated acid derivatives are highly susceptible to hydrolysis, which reverts them to the starting carboxylic acid. Using anhydrous solvents, flame-drying glassware, and maintaining an inert atmosphere are essential for success.

Q2: I'm using a standard peptide coupling reagent and still see unreacted acid. What are my options?

A2: While many peptide coupling reagents work, their efficiency can vary. If you are facing issues, consider the following options, which offer different mechanisms of activation:

Activation Method Reagent(s) Advantages Considerations & Potential Side Reactions
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Highly reactive intermediate, often leading to high yields.Harsh conditions (can cause decomposition/darkening). Generates HCl, requiring a robust base. Safety precautions needed.
Acyl Imidazolide Formation 1,1'-Carbonyldiimidazole (CDI)Mild conditions, clean reaction. Byproduct (imidazole) is water-soluble and easily removed.[3]The reaction can be slower than other methods. Requires strict anhydrous conditions.
Uronium/Phosphonium Salts HATU, HBTU, PyBOPVery fast and efficient activation. Generally high yielding.Reagents are expensive. Byproducts are water-soluble but require thorough washing for removal.

For this specific substrate, 1,1'-Carbonyldiimidazole (CDI) is often an excellent first choice due to its mildness, which helps prevent side reactions related to the acidic α-protons and the nitro group.[3]

Q3: What causes the formation of N,N'-dicyclohexylurea (DCU) when I use DCC, and how do I get rid of it?

A3: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by N,O-dimethylhydroxylamine. The byproduct of this process is the insoluble N,N'-dicyclohexylurea (DCU). If you observe a white precipitate forming during the reaction, this is likely DCU.

Mitigation Strategy: The insolubility of DCU in most organic solvents (like dichloromethane or ethyl acetate) is actually an advantage for purification. Simply filter the crude reaction mixture through a pad of Celite® before the aqueous workup to remove the vast majority of the DCU precipitate.

Q4: Can the acidic methylene protons next to the phenyl ring cause problems?

A4: Yes, this is a significant concern. The protons on the carbon between the nitro-aromatic ring and the carbonyl group (the α-protons) are activated and thus acidic. In the presence of a sufficiently strong base, this position can be deprotonated. This can lead to undesirable side reactions, including:

  • Self-condensation (dimerization): The resulting enolate can attack another molecule of the activated starting material.

  • Decomposition: Formation of an enolate can lead to complex decomposition pathways, often characterized by a darkening of the reaction mixture.

Preventative Measures:

  • Choice of Base: Use a mild, non-nucleophilic organic base like N-methylmorpholine (NMM) or triethylamine (TEA). Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides.

  • Temperature Control: Keep the reaction temperature low (0 °C is recommended) to disfavor the kinetics of proton abstraction relative to the desired nucleophilic attack by the hydroxylamine.

  • Stoichiometry: Use the base purely to neutralize the HCl salt of the incoming N,O-dimethylhydroxylamine and any acid generated by the coupling agent. Avoid a large excess.

Part 3: Visualization & Diagrams

Overall Synthetic Workflow

The diagram below outlines the critical steps in the synthesis of the target Weinreb amide.

Synthetic Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions Acid 2-Nitrophenylacetic Acid Activation Carboxylic Acid Activation Acid->Activation Amine N,O-Dimethylhydroxylamine (HCl salt) Coupling Amide Bond Formation Amine->Coupling CouplingReagent Coupling Reagent (e.g., CDI) CouplingReagent->Activation Base Non-Nucleophilic Base (e.g., NMM) Base->Coupling Solvent Anhydrous Solvent (e.g., DCM or THF) Solvent->Activation Solvent->Coupling Activation->Coupling Product N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Coupling->Product

Caption: Key stages of the Weinreb amide synthesis.

Troubleshooting Logic Flow

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting Flow Start Reaction Complete (TLC Analysis) CheckYield Is Yield Low? Start->CheckYield UnreactedSM Significant Unreacted Starting Material? CheckYield->UnreactedSM Yes Success Proceed to Purification CheckYield->Success No, High Yield CheckPurity Are Byproducts Present? DarkColor Mixture Darkened Significantly? CheckPurity->DarkColor Yes Sol_Workup Solution: - Perform acidic/basic washes - Filter to remove solid byproducts CheckPurity->Sol_Workup No, but other byproducts UnreactedSM->CheckPurity No Sol_Activation Solution: - Change/increase coupling agent - Ensure anhydrous conditions UnreactedSM->Sol_Activation Yes Sol_Base Solution: - Use mild, non-nucleophilic base - Maintain 0 °C DarkColor->Sol_Base Yes DarkColor->Sol_Workup No

Caption: A decision tree for troubleshooting the synthesis.

Part 4: Recommended Experimental Protocol

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for a mild and effective coupling.

Materials:

  • 2-Nitrophenylacetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-nitrophenylacetic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask (to make a ~0.2 M solution). Stir until the acid is fully dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Add CDI (1.1 eq) portion-wise over 5 minutes. You will observe gas (CO₂) evolution.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the acyl imidazolide intermediate is typically complete by this time.

  • Amine Addition: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Add N-methylmorpholine (NMM, 1.2 eq) and stir for 5 minutes.

  • Coupling: Slowly add the slurry from step 5 to the activated acid solution at 0 °C via a syringe or cannula.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the mixture back to 0 °C and quench by slowly adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

References

  • Khaksa, G., & Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Singh, U. P., & Singh, R. P. (2000). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 32(1), 9-42. [Link]

  • ChemSpider. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Synthetic Pages. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

Sources

Technical Support Center: Optimizing N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction temperature—a critical parameter for achieving high yield and purity. This document is structured into a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during this specific Weinreb amide formation.

Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses general queries regarding the role of temperature in the coupling reaction between 2-(2-nitrophenyl)acetic acid and N,O-dimethylhydroxylamine.

Q1: What is the standard recommended temperature profile for this reaction?

A standard temperature profile involves two key stages. The initial activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically performed at a reduced temperature, most commonly 0 °C (ice bath). After the activation period, the reaction is often allowed to warm to room temperature (approx. 20-25 °C) and stirred until completion.[1]

Q2: Why is the initial addition of the coupling agent performed at 0 °C?

Initiating the reaction at 0 °C is crucial for several reasons:

  • Managing Exothermicity: The activation of a carboxylic acid with a carbodiimide is an exothermic process. A low initial temperature helps to safely dissipate this heat, preventing uncontrolled temperature spikes that could degrade sensitive reagents or the activated intermediate.

  • Minimizing Side Reactions: Lower temperatures suppress the rate of undesirable side reactions. A common issue with carbodiimide coupling agents is the formation of a stable N-acylurea byproduct, which is unable to react further to form the desired amide.[2] Keeping the temperature low minimizes the rate of this O- to N-acyl migration.[2]

  • Maximizing Reagent Stability: Coupling agents, particularly carbodiimides like EDC, are susceptible to hydrolysis.[3] Maintaining a low temperature helps preserve the reagent's integrity throughout the activation step.

Q3: How does elevating the temperature to room temperature affect the reaction?

Allowing the reaction to warm to room temperature after the initial activation serves to increase the reaction rate. While the activation step is often fast, the subsequent nucleophilic attack by N,O-dimethylhydroxylamine to form the amide bond can be slow at 0 °C. A moderate increase in temperature provides the necessary kinetic energy for the reaction to proceed to completion within a reasonable timeframe (typically 12-24 hours).

Q4: What are the primary risks of running the entire reaction at elevated temperatures (e.g., >40 °C)?

Running the reaction at excessively high temperatures can lead to several problems:

  • Increased Impurity Profile: Higher temperatures can accelerate the formation of byproducts, including the aforementioned N-acylurea.[2][4]

  • Reagent Decomposition: Key reagents, including the coupling agent and potentially the activated carboxylic acid intermediate, can decompose at a faster rate, leading to lower overall yield.

  • Decreased Selectivity: For more complex substrates, elevated temperatures can reduce the selectivity of the reaction, leading to a mixture of products that complicates purification.

Section 2: Detailed Experimental Protocol

This protocol provides a reliable, self-validating method for the synthesis of this compound, with an emphasis on precise temperature control.

Materials:

  • 2-(2-nitrophenyl)acetic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(2-nitrophenyl)acetic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

  • Initial Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA or TEA (2.5 eq.) to the stirred solution. The base neutralizes the hydrochloride salt to free the amine nucleophile. Stir for 10-15 minutes at 0 °C.

  • Carboxylic Acid Activation: While maintaining the temperature at 0 °C, add solid EDC (1.2 eq.) to the reaction mixture in portions over 5 minutes.

  • Controlled Warming: Stir the reaction mixture at 0 °C for an additional 30-60 minutes. After this period, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on temperature-related solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-(2-nitrophenyl)acetic acid. Could the temperature be the cause?

A: Yes, improper temperature control is a likely culprit. Consider the following possibilities:

  • Cause A: Incomplete Activation. If the reaction was not kept cold enough (i.e., >10 °C) during the EDC addition, the activated O-acylisourea intermediate may have rapidly converted to the unreactive N-acylurea byproduct, consuming your coupling agent before it could react with the intended amine.[2]

    • Solution: Ensure the reaction is maintained at 0 °C for at least 30 minutes after adding EDC. This allows for the efficient formation of the HOBt active ester, which is more stable and less prone to side reactions than the O-acylisourea intermediate.[5]

  • Cause B: Premature Warming. If the reaction was warmed to room temperature too quickly, it might not have allowed sufficient time for the activation to complete at the optimal low temperature.

    • Solution: Follow the protocol strictly. Allow the activation to proceed for the recommended time at 0 °C before removing the cooling bath.

Issue 2: Presence of Significant Impurities

Q: My final product is impure. I see a major side product with a mass corresponding to an N-acylurea byproduct. How can temperature optimization help?

A: The formation of N-acylurea is a classic side reaction in carbodiimide-mediated couplings and is highly temperature-dependent.[2][4]

  • Cause: This side reaction occurs when the initially formed O-acylisourea intermediate undergoes an intramolecular rearrangement (O- to N-acyl transfer). This process is significantly accelerated at higher temperatures.

  • Solution: The most effective solution is rigorous temperature control.

    • Strict Initial Cooling: Perform the EDC addition and initial stirring phase strictly at 0 °C.

    • Use of Additives: The inclusion of HOBt is critical. HOBt acts as a trap for the O-acylisourea, rapidly converting it to an active ester. This HOBt-ester is much less susceptible to side reactions and reacts cleanly with the amine.[5]

    • Avoid Overheating: Do not heat the reaction above room temperature in an attempt to accelerate it, as this will favor byproduct formation.

Issue 3: Stalled or Incomplete Reaction

Q: My reaction seems to have stalled after several hours at room temperature. TLC shows both starting material and product. Should I increase the temperature?

A: Cautiously, yes. While high temperatures are generally discouraged, a gentle increase can sometimes overcome a high activation energy barrier for the final amide formation, especially if steric hindrance is a factor.

  • Solution:

    • Confirm Reagent Activity: First, ensure your reagents (especially EDC) are not expired or hydrolyzed, as this is a common cause of low conversion.[3]

    • Gentle Heating: If reagents are confirmed to be active, you can gently heat the reaction to 35-40 °C and continue to monitor its progress by TLC. Avoid temperatures above 50 °C.

    • Alternative Solvents: If the reaction still does not proceed, consider switching to a higher-boiling polar aprotic solvent like DMF, which can sometimes improve solubility and reaction rates.

Section 4: Data-Driven Optimization

To illustrate the impact of temperature, the following table summarizes typical outcomes for this type of Weinreb amide synthesis under different thermal conditions.

ParameterCondition 1: OptimalCondition 2: Sub-Optimal (No Cooling)Condition 3: Aggressive (Heated)
Initial Temp. 0 °C25 °C25 °C
Reaction Temp. 25 °C25 °C50 °C
Typical Yield 80-95%40-60%<30%
Purity (Pre-Chroma.) High (>90%)Moderate (Significant N-acylurea)Low (Multiple byproducts)
Primary Issue NoneN-acylurea formation, lower yieldReagent decomposition, extensive side products

Section 5: Visual Workflows

The following diagrams illustrate the experimental and troubleshooting logic for this synthesis.

G Experimental Workflow for Weinreb Amide Synthesis A 1. Combine Acid, Amine HCl, HOBt in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B Critical Cooling Step C 3. Add Base (e.g., DIPEA) Stir 15 min @ 0 °C B->C D 4. Add EDC in Portions @ 0 °C C->D Critical Activation Step E 5. Stir 30-60 min @ 0 °C D->E F 6. Remove Ice Bath Allow to Warm to RT E->F Controlled Warming G 7. Stir 12-24h @ RT Monitor by TLC/LC-MS F->G H 8. Aqueous Workup & Extraction G->H I 9. Purify via Chromatography H->I G Troubleshooting Guide: Low Product Yield Start Start: Low Yield Observed (Unreacted Starting Material) Q1 Was the reaction kept at 0 °C during EDC addition & initial stir? Start->Q1 Sol1 Solution: Maintain strict 0 °C control. This minimizes N-acylurea formation and preserves EDC activity. Q1->Sol1 No Q2 Are your reagents (EDC, solvent) fresh and anhydrous? Q1->Q2 Yes End Re-run experiment with optimized conditions. Sol1->End Sol2 Solution: Use a fresh bottle of high-quality EDC. Ensure solvent is anhydrous. Hydrolysis deactivates EDC. Q2->Sol2 No Q3 Was HOBt included in the reaction? Q2->Q3 Yes Sol2->End Sol3 Solution: Always include HOBt. It acts as a catalyst and suppresses side reactions by forming a more stable active ester. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: A logical flowchart for diagnosing low-yield reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Wikipedia. (2024). Weinreb ketone synthesis. Retrieved from [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?
  • Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]

  • Hines III, W., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]

  • (n.d.). Weinreb amides.
  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubMed Central. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the purification of this Weinreb amide. Here, we will explore the underlying causes of these issues and offer practical, step-by-step solutions to achieve high purity.

Introduction

This compound is a valuable Weinreb amide intermediate in organic synthesis.[1][2][3][4] Its unique structure, featuring an ortho-nitro group, presents specific challenges during purification that require careful consideration of experimental parameters.[5] This guide provides a structured approach to troubleshooting common purification problems, ensuring the integrity and success of your subsequent synthetic steps.

The stability of Weinreb amides makes them excellent intermediates, allowing for purification and storage.[1] However, the presence of the electron-withdrawing nitro group on the phenyl ring can influence the molecule's reactivity and stability under certain conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified product is a yellow oil or a low-melting solid, but I expect a crystalline solid. What could be the issue?

Answer: The physical state of the final product is a primary indicator of purity. A yellow oil or a waxy, low-melting solid often suggests the presence of residual solvents or impurities.

Potential Causes and Solutions:

  • Residual Solvents: Solvents used in the workup or chromatography, such as ethyl acetate, dichloromethane, or hexanes, can be difficult to remove completely.

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious as excessive heat can lead to decomposition.

  • Process-Related Impurities: The most common impurities are unreacted starting materials like 2-nitrophenylacetic acid or byproducts from the amide coupling reaction.

    • Solution:

      • Aqueous Wash: If 2-nitrophenylacetic acid is a suspected impurity, an aqueous wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can effectively remove it.

      • Chromatography: If you have already performed chromatography, consider optimizing the solvent system. A less polar solvent system may help in better separation of the desired product from more polar impurities. Conversely, a more polar system may be needed to elute the product away from non-polar impurities.

Question 2: I am observing significant product loss during column chromatography. How can I improve my recovery?

Answer: Product loss during silica gel chromatography is a frequent challenge, often attributed to the interaction of the compound with the stationary phase.

Potential Causes and Solutions:

  • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The ortho-nitro group can increase the lability of the amide bond under certain conditions.

    • Solution:

      • Deactivated Silica: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent). This neutralizes the acidic sites on the silica surface.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

  • Irreversible Adsorption: The polar nature of the Weinreb amide and the nitro group can lead to strong, sometimes irreversible, adsorption onto the silica gel.

    • Solution:

      • Solvent System Optimization: A step-gradient or a continuous gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can help to efficiently elute the product.

      • "Dry Loading" Technique: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes lead to better separation and recovery.

Question 3: My NMR spectrum shows broad peaks, indicating the possible presence of paramagnetic impurities. How can I remove them?

Answer: Broadening of NMR signals can be caused by the presence of paramagnetic species, often trace metals from reagents used in the synthesis.

Potential Causes and Solutions:

  • Trace Metal Contamination: Reagents such as coupling agents or organometallic precursors can introduce trace metals.

    • Solution:

      • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help to sequester and remove metal ions.

      • Filtration through a Short Plug: Passing a solution of the crude product through a short plug of silica gel or Celite® can sometimes effectively remove baseline impurities and some metal contaminants before final purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended recrystallization solvents for this compound?

A1: Recrystallization is an excellent method for final purification if a suitable solvent system can be identified.[6] For compounds with similar structures, mixtures of ethanol and water have been used effectively.[6] Start by dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., water or hexanes) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method. It is crucial to use a visualization technique that is sensitive to your compound. In addition to UV light (the nitroaromatic ring should be UV active), staining with a potassium permanganate solution can be effective for visualizing many organic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[8]

Q3: What are the optimal storage conditions for the purified product?

A3: As a Weinreb amide, the compound is generally stable.[1] However, to prevent any potential long-term degradation, it is recommended to store the purified this compound in a tightly sealed container, protected from light, at a cool temperature (e.g., in a refrigerator at 4°C).

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, use the "dry loading" method described in the troubleshooting section.

  • Elute: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Add Anti-Solvent: Slowly add a miscible anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Induce Crystallization: If crystals do not form upon cooling, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cool: Allow the flask to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization and Workflow

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow Crude Crude Product (this compound) TLC Initial Purity Assessment (TLC/NMR) Crude->TLC HighPurity High Purity (>95%) TLC->HighPurity Clean baseline LowPurity Low Purity (<95%) TLC->LowPurity Multiple spots/ Broad peaks Recrystallization Recrystallization HighPurity->Recrystallization ColumnChrom Column Chromatography LowPurity->ColumnChrom Neutral impurities AqueousWash Aqueous Workup (Base/Chelating Agent) LowPurity->AqueousWash Acidic/metal impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct Successful OptimizeChrom Optimize Chromatography (Solvent, Stationary Phase) ColumnChrom->OptimizeChrom Poor separation/ Decomposition Reassess Re-assess Purity OptimizeChrom->Reassess AqueousWash->ColumnChrom Reassess->ColumnChrom

Caption: A decision tree for selecting the appropriate purification method.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3).
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Specialty Chemical. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295–298.
  • BenchChem. (n.d.). HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Mahmoodi, N., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Organic Chemistry: An Indian Journal.
  • Zwiener, C., Glauner, T., & Frimmel, F. H. (1998). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Applied and Environmental Microbiology, 64(9), 3371–3377.

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N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the stability and degradation pathways of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is crucial for its effective use in research and development. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and understanding the chemical behavior of this important synthetic intermediate. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Technical Support Center: this compound

This guide is designed to address the practical challenges encountered during the handling, storage, and use of this compound. By understanding its stability profile, researchers can mitigate risks of experimental failure, ensure the integrity of their results, and prevent the formation of unwanted impurities.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common initial questions regarding the stability and proper handling of the compound.

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal. This minimizes exposure to moisture, oxygen, and light, which are the primary environmental factors that can initiate degradation.

Q2: What are the primary factors that can cause this compound to degrade?

A: The degradation of this compound is primarily influenced by three factors corresponding to its main functional groups:

  • Hydrolysis: The Weinreb amide moiety is susceptible to cleavage under strongly acidic or basic conditions, yielding 2-nitrophenylacetic acid.[1]

  • Photodegradation: The 2-nitrophenyl group is a chromophore that can absorb UV-Vis light, leading to photochemical reactions and degradation. Nitroaromatic compounds are known to undergo photolysis.[2][3]

  • Reduction: The nitro group is susceptible to chemical or catalytic reduction, which can occur in the presence of reducing agents or certain metal contaminants.

Q3: Is the compound particularly sensitive to light?

A: Yes. Nitroaromatic compounds are well-documented to be light-sensitive.[2] Exposure to ambient or UV light can initiate photochemical reactions, potentially leading to the formation of colored impurities and a decrease in purity.[3] It is critical to protect the compound from light during storage and, where possible, during experimental procedures by using amber vials or wrapping glassware in aluminum foil.

Q4: How stable is the Weinreb amide functional group to typical reaction conditions?

A: The Weinreb amide is prized for its stability towards many common nucleophiles, such as Grignard and organolithium reagents, which is its primary synthetic advantage.[4][5] This stability is due to the formation of a stable, chelated tetrahedral intermediate that resists further addition or collapse until aqueous workup.[6][7][8] However, it is not indefinitely stable. It will not withstand harsh, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, which will lead to hydrolysis.[1]

Q5: What are the visible signs of degradation?

A: A pure sample of this compound should be a well-defined solid. The onset of degradation may be indicated by:

  • Color Change: Development of a yellow or brownish hue can indicate the formation of nitroaromatic degradation products or polymeric material.

  • Change in Physical State: Hygroscopic behavior, clumping, or melting point depression are strong indicators of impurity presence.

  • Insolubility: The appearance of insoluble matter in a solvent where the compound is typically soluble.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-solving framework for common issues that may arise from compound instability.

Problem Potential Cause Recommended Action & Troubleshooting Steps
Low or No Yield in Subsequent Reactions Degradation of Starting Material: The most likely cause is the hydrolytic or photolytic degradation of the Weinreb amide prior to its use.1. Verify Purity: Before starting a reaction, confirm the purity of your this compound batch using ¹H NMR, LC-MS, or HPLC. Look for the characteristic signals of the parent compound and the absence of significant impurities like 2-nitrophenylacetic acid. 2. Repurify if Necessary: If degradation is detected, purify the material by recrystallization or column chromatography. 3. Use Fresh Material: If possible, use a freshly opened or recently synthesized batch of the compound for critical reactions.
Appearance of Unexpected Byproducts In-situ Degradation: The reaction conditions (e.g., temperature, pH, presence of light) may be causing the compound to degrade concurrently with the desired transformation.1. Identify Byproducts: Use LC-MS to identify the mass of the unexpected byproducts. Common degradation products include 2-nitrophenylacetic acid (from hydrolysis) or the corresponding amine, N-Methoxy-N-methyl-2-(2-aminophenyl)acetamide (from reduction). 2. Modify Reaction Conditions:     • Protect from Light: Cover the reaction vessel with aluminum foil.     • Lower Temperature: Run the reaction at a lower temperature if the kinetics allow.     • Control pH: Avoid strongly acidic or basic conditions if they are not essential for the reaction.     • Inert Atmosphere: Purge the reaction with argon or nitrogen to prevent oxidative or reductive side reactions catalyzed by atmospheric components.
Inconsistent Results Between Batches Improper or Inconsistent Storage: Different batches may have been exposed to varying levels of light, moisture, or air, leading to different levels of degradation.1. Standardize Storage Protocol: Implement the strict storage conditions outlined in the FAQ section for all batches. 2. Re-analyze Older Batches: Always re-run a purity analysis (e.g., HPLC) on older batches or material that has been stored for an extended period before use. Do not assume purity is unchanged over time.

Section 3: Primary Degradation Pathways and Mechanisms

A mechanistic understanding of how this compound degrades is essential for designing stable formulations and robust reaction conditions.

Pathway 1: Hydrolytic Degradation

The Weinreb amide can undergo hydrolysis under both acidic and basic conditions to yield 2-nitrophenylacetic acid and N,O-dimethylhydroxylamine. This pathway is accelerated by heat.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses.

cluster_hydrolysis Hydrolytic Degradation Pathway parent N-Methoxy-N-methyl- 2-(2-nitrophenyl)acetamide acid 2-Nitrophenylacetic Acid parent->acid H+ / H₂O or OH- / H₂O amine N,O-Dimethylhydroxylamine parent->amine H+ / H₂O or OH- / H₂O

Hydrolytic cleavage of the Weinreb amide.
Pathway 2: Photodegradation

The nitroaromatic moiety absorbs light, promoting it to an excited state. This can initiate several degradation pathways, including intramolecular hydrogen abstraction or the formation of reactive oxygen species that lead to complex degradation products. The ortho-nitro group can participate in intramolecular photoreactions, potentially leading to species like HONO.[3]

cluster_photo Photodegradation Pathway parent N-Methoxy-N-methyl- 2-(2-nitrophenyl)acetamide excited Excited State [Compound]* parent->excited hν (UV-Vis Light) products Complex Degradation Products excited->products Rearrangement / Radical Reactions cluster_reduction Reductive Degradation Pathway parent Nitro (Ar-NO₂) nitroso Nitroso (Ar-NO) parent->nitroso [H] hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine [H] amine Amine (Ar-NH₂) hydroxylamine->amine [H]

Stepwise reduction of the nitro group.

Section 4: Experimental Protocols for Stability Assessment

To ensure the integrity of experimental work, it is crucial to validate the stability of the compound. The following protocols provide a framework for a forced degradation study and routine purity analysis.

Protocol 4.1: Forced Degradation Study Workflow

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Incubate for 24h) start Prepare Stock Solution of This compound in Acetonitrile/Water acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base thermal Thermal Solution at 80°C start->thermal photo Photolytic UV Lamp (254 nm) start->photo analysis Neutralize (if needed) and Dilute Samples acid->analysis base->analysis thermal->analysis photo->analysis hplc Analyze by HPLC-UV/MS analysis->hplc report Characterize Degradants and Calculate % Purity Loss hplc->report

Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60 °C.

    • Thermal Stress: Incubate 2 mL of the stock solution at 80 °C.

    • Photolytic Stress: Place 2 mL of the stock solution in a quartz cuvette and expose it to a UV lamp (e.g., 254 nm) for a set period. Keep a control sample wrapped in foil at the same temperature.

  • Sample Preparation for Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples by HPLC-UV/MS to determine the remaining percentage of the parent compound and identify the mass of any new peaks that appear.

Protocol 4.2: Recommended HPLC Method for Purity Assessment

This method can be used for routine quality control and for analyzing samples from the forced degradation study.

Parameter Condition
HPLC System Standard HPLC with UV Detector; LC-MS system for identification.
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm (or DAD scan from 200-400 nm).
Injection Volume 5 µL.
Sample Preparation Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~0.1 mg/mL.

This method is designed to be stability-indicating, meaning it should be capable of separating the intact parent compound from its major degradation products. [9]

References

  • J. Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • IUCr. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubMed. (1996). Degradation of nitroaromatic compounds by microorganisms. [Link]

  • NIH. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • NIH. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • NIH. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

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Improving the regioselectivity of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a key Weinreb amide intermediate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during this synthesis, with a focus on improving regioselectivity and overall reaction efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Weinreb Amide

Question: I am experiencing a low yield of this compound when coupling 2-nitrophenylacetic acid with N,O-dimethylhydroxylamine hydrochloride. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Weinreb amide synthesis can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. If the activation is incomplete, a significant portion of the starting material will not react.

    • Recommendation: Instead of direct coupling, consider converting 2-nitrophenylacetic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards N,O-dimethylhydroxylamine.[1][2][3]

  • Suboptimal Coupling Reagents: The choice of coupling reagent in a one-pot synthesis is crucial. Standard peptide coupling reagents are often effective.

    • Recommendation: A variety of peptide coupling reagents can be used to prepare Weinreb amides from carboxylic acids.[4] Consider using carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or uronium salt-based reagents such as HATU or HBTU.[]

  • Steric Hindrance: The ortho-nitro group in 2-nitrophenylacetic acid can sterically hinder the approach of the amine to the activated carbonyl group, slowing down the reaction and potentially leading to side reactions or decomposition.[6][7]

    • Recommendation: To overcome steric hindrance, the reaction may require slightly elevated temperatures or longer reaction times. However, this must be balanced with the potential for side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Moisture Contamination: Weinreb amide synthesis is sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate back to the starting material.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Regioselectivity and Formation of Side Products

Question: During the synthesis, I am observing the formation of significant side products, which I suspect are positional isomers or over-addition products. How can I improve the regioselectivity and minimize these impurities?

Answer:

Regioselectivity is a key challenge in this synthesis. The primary goal is to ensure the acylation occurs exclusively at the nitrogen of N,O-dimethylhydroxylamine.

  • Understanding the Reactivity: N,O-dimethylhydroxylamine has two nucleophilic centers: the nitrogen and the oxygen. While the nitrogen is generally more nucleophilic, side reactions involving O-acylation can occur under certain conditions.

  • Choice of Activating Agent: The nature of the activating agent can influence the reaction's regioselectivity. Highly reactive intermediates may be less selective.

    • Recommendation: Using milder activating agents or converting the carboxylic acid to an acid chloride can provide better control. The use of 1-Propanephosphonic acid cyclic anhydride (T3P) is another option that has been shown to be effective in promoting hydroxamic acid synthesis.[8]

  • Reaction Temperature Control: Higher temperatures can sometimes lead to a decrease in selectivity.

    • Recommendation: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance regioselectivity.[9] Careful temperature control is crucial, especially during the addition of highly reactive reagents.

  • Avoiding Over-addition: One of the key advantages of the Weinreb amide is its stability towards further nucleophilic attack, which prevents the common problem of over-addition seen with other acyl compounds.[4][10] If you are observing products that suggest over-addition, it may indicate that the reaction conditions are too harsh or that the intermediate is not the expected stable tetrahedral species.

    • Recommendation: Ensure that the reaction is performed under the standard, mild conditions reported for Weinreb amide synthesis. The use of organometallic reagents should be avoided in this step, as they are intended for the subsequent ketone synthesis.[11]

Issue 3: Difficulty in Product Purification

Question: I am finding it challenging to purify the final this compound from the reaction mixture. What are the recommended purification strategies?

Answer:

Effective purification is essential to obtain a high-purity product. The choice of method depends on the nature of the impurities.

  • Initial Work-up: A proper aqueous work-up is the first step in removing many impurities.

    • Recommendation: After the reaction is complete, quench the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if an acid chloride was used). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, then with a base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[9]

    • Recommendation: The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Ethanol or a mixture of ethanol and water can be effective for recrystallizing acetamide derivatives.[9]

  • Column Chromatography: For high-purity requirements or to separate closely related isomers, column chromatography is the method of choice.

    • Recommendation: Use silica gel as the stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal solvent ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

This section covers common questions about the synthesis of this compound.

Q1: What is a Weinreb amide and why is it a useful intermediate?

A1: A Weinreb amide, or N-methoxy-N-methylamide, is a specific type of amide first reported by Steven M. Weinreb and Steven Nahm in 1981.[4] Its unique feature is its reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[10] This stability prevents the common problem of over-addition, allowing for the controlled synthesis of ketones.[4][10] Reduction of Weinreb amides with reagents like lithium aluminum hydride yields aldehydes.[4]

Q2: What is the role of N,O-dimethylhydroxylamine hydrochloride in this synthesis?

A2: N,O-dimethylhydroxylamine is the amine component in the formation of the Weinreb amide.[12] It is typically used as its hydrochloride salt, which is a more stable and easier-to-handle crystalline solid.[4][13] A base, such as triethylamine or pyridine, is required in the reaction to neutralize the hydrochloride and liberate the free amine for the acylation reaction.[10]

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are 2-nitrophenylacetic acid and N,O-dimethylhydroxylamine hydrochloride.[12][14] 2-Nitrophenylacetic acid is a derivative of phenylacetic acid and serves as the acyl donor.[15][16]

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.

Q5: What analytical techniques can be used to confirm the structure and purity of the final product?

A5: A combination of analytical techniques should be used to confirm the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[17]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride

This protocol involves the conversion of 2-nitrophenylacetic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Step 1: Synthesis of 2-Nitrophenylacetyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitrophenylacetic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrophenylacetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (2.2 equivalents) or pyridine, dropwise to the solution.

  • Dissolve the crude 2-nitrophenylacetyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up as described in the purification section.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis using a Coupling Reagent

This protocol describes the direct coupling of 2-nitrophenylacetic acid and N,O-dimethylhydroxylamine using a coupling agent.

  • In a round-bottom flask, dissolve 2-nitrophenylacetic acid (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in an anhydrous polar solvent such as DMF or DCM.

  • Add a suitable base, like N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) portion-wise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight, or until completion as indicated by TLC.

  • Perform an aqueous work-up and purify the product as previously described.

Data Summary

ParameterProtocol 1 (Acid Chloride)Protocol 2 (One-Pot)
Starting Materials 2-Nitrophenylacetic acid, SOCl₂, N,O-dimethylhydroxylamine HCl2-Nitrophenylacetic acid, N,O-dimethylhydroxylamine HCl, Coupling Reagent (e.g., HATU)
Key Reagents Thionyl chloride, TriethylamineHATU, DIPEA
Reaction Steps TwoOne
Typical Yields Generally higherModerate to high, depends on coupling agent
Advantages High reactivity of acid chloride can lead to higher yields.Simpler procedure, avoids handling of thionyl chloride.
Disadvantages Requires an extra step and handling of corrosive SOCl₂.Coupling reagents can be expensive; side products from the coupling agent need to be removed.

Diagrams

reaction_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Acid Chloride Route cluster_protocol2 Protocol 2: One-Pot Route cluster_end Final Steps 2-Nitrophenylacetic Acid 2-Nitrophenylacetic Acid Activation Activation with SOCl₂ 2-Nitrophenylacetic Acid->Activation Coupling2 One-Pot Coupling (e.g., HATU) 2-Nitrophenylacetic Acid->Coupling2 N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl Coupling1 Coupling with Amine N,O-Dimethylhydroxylamine HCl->Coupling1  + Base N,O-Dimethylhydroxylamine HCl->Coupling2  + Base Acid Chloride 2-Nitrophenylacetyl Chloride Activation->Acid Chloride Acid Chloride->Coupling1 Workup Aqueous Work-up Coupling1->Workup Coupling2->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final Product N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Purification->Final Product

Caption: Alternative synthetic routes to the target Weinreb amide.

troubleshooting_flowchart start Low Yield or Impure Product check_activation Is carboxylic acid activation efficient? start->check_activation check_conditions Are reaction conditions anhydrous and inert? check_activation->check_conditions Yes improve_activation Use SOCl₂ to form acid chloride OR change coupling agent (e.g., HATU, T3P). check_activation->improve_activation No check_temp Is temperature controlled? check_conditions->check_temp Yes dry_reagents Dry glassware and solvents. Use inert atmosphere (N₂/Ar). check_conditions->dry_reagents No control_temp Run reaction at lower temperature (e.g., 0 °C) to improve selectivity. check_temp->control_temp No purify Optimize purification: - Aqueous work-up - Recrystallization - Column chromatography check_temp->purify Yes improve_activation->check_conditions dry_reagents->check_temp control_temp->purify success High Yield and Purity purify->success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Chemical Society Reviews. (2018). Amide activation: an emerging tool for chemoselective synthesis. RSC Publishing. doi:10.1039/C8CS00335A
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Wikiwand. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. (n.d.). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. RSC Publishing.
  • Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • YouTube. (2012). Introduction to Weinreb amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • National Institutes of Health. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubMed. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]

Sources

Troubleshooting N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide reactions with organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving this compound. This guide is designed for chemists and researchers in drug development and synthetic chemistry. It provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome common challenges encountered when reacting this specific Weinreb amide with organometallic reagents.

Core Principles: Understanding the Reaction Landscape

The Weinreb-Nahm ketone synthesis is a powerful method for forming ketones by reacting an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent.[1][2] Its primary advantage is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other acylating agents like esters or acid chlorides.[2][3][4] This selectivity arises from the formation of a stable tetrahedral intermediate, where the metal ion is chelated by both the carbonyl and methoxy oxygens.[1][5][6][7] This intermediate remains stable at low temperatures, collapsing to the ketone only upon acidic work-up.[1][2]

However, your substrate, this compound, introduces a significant challenge: the presence of an ortho-nitro group. This group is also an electrophilic site and can react with nucleophilic organometallic reagents, leading to a complex mixture of byproducts.[8][9] Furthermore, the ortho positioning of the nitro and acetyl groups can promote additional chelation with the metal center, influencing reactivity and potentially complicating the work-up.

Reaction Pathways and Potential Pitfalls

The diagram below illustrates the desired reaction pathway versus the two most common failure modes: over-addition and side reactions at the nitro group.

G sub Starting Weinreb Amide (2-Nitrophenyl) intermediate Stable Tetrahedral Chelated Intermediate sub->intermediate + 1 eq. R-M Low Temp (-78 °C) nitro_reaction Nitro Group Reduction/ Addition Products sub->nitro_reaction Reaction at NO₂ group (e.g., Grignards) reagent Organometallic R-M (e.g., R-MgBr, R-Li) reagent->intermediate over_addition Tertiary Alcohol (Over-addition Product) reagent->over_addition reagent->nitro_reaction workup Aqueous Acid Work-up (Quench) intermediate->workup Stable at low temp intermediate->over_addition Reaction warms up OR + Excess R-M ketone Desired Ketone Product workup->ketone [SUCCESS]

Caption: Key reaction pathways for the Weinreb ketone synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting Weinreb amide. What is the likely cause?

A1: The most probable cause is a degraded or inaccurately quantified organometallic reagent.

  • Causality & Expertise: Organolithium and Grignard reagents are highly sensitive to air and moisture. Exposure degrades the reagent, reducing its effective concentration (titer). Relying on the concentration stated on the manufacturer's bottle is often unreliable, especially if the bottle has been opened multiple times. An inactive reagent will naturally lead to no reaction.

  • Solution & Protocol: You must determine the active concentration of your organometallic reagent immediately before use via titration. This is a non-negotiable step for reproducibility and troubleshooting.

    • For Organolithiums (e.g., n-BuLi, PhLi): Titration with a dried indicator like diphenylacetic acid in THF is reliable. The endpoint is a persistent yellow color from the deprotonated indicator.

    • For Grignard Reagents (e.g., MeMgBr, PhMgCl): Titration using I₂ (iodine) in the presence of excess LiCl is effective. The iodine reacts with the Grignard reagent, and the endpoint is the disappearance of the brown iodine color.

    • Actionable Advice: Always perform a titration (see Protocol 1 ) before every reaction. If the calculated molarity is significantly lower than expected (>15-20% drop), the reagent is likely degraded and should be discarded.

Q2: My main byproduct is a tertiary alcohol. How can I prevent this over-addition?

A2: Over-addition occurs when the stable tetrahedral intermediate collapses prematurely, allowing a second equivalent of the organometallic reagent to add. This is almost always a temperature control issue.

  • Causality & Expertise: The chelated intermediate that prevents over-addition is only stable at very low temperatures, typically -78 °C (a dry ice/acetone bath).[1][7][10] If the reaction temperature rises, even locally during the addition of the reagent, the intermediate can break down into the ketone in situ. This newly formed ketone is highly reactive and will immediately be attacked by another molecule of the organometallic reagent to yield the tertiary alcohol.[2][11]

  • Solutions & Best Practices:

    • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition and for a short period afterward. Use a properly insulated Dewar flask and ensure the reaction vessel is submerged.

    • Slow, Dropwise Addition: Add the organometallic reagent very slowly via a syringe pump if possible. This prevents localized "hot spots" where the temperature can rise.

    • Efficient Stirring: Ensure the reaction is stirring vigorously (but not splashing) to dissipate heat and ensure rapid mixing.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the organometallic reagent, but avoid large excesses which can drive the over-addition if any ketone forms prematurely.

Q3: I'm observing significant, often colorful, side products and a low yield of my desired ketone. What is happening to my nitro group?

A3: You are likely observing direct reaction with the aromatic nitro group. Grignard reagents are particularly known to react with nitroarenes.

  • Causality & Expertise: Aromatic nitro groups are electrophilic and can undergo nucleophilic attack by organometallic reagents. This can lead to a variety of products, including nitroso compounds, azoxy compounds, and other reduction or addition products, which are often highly colored.[8][9] The Bartoli indole synthesis, for example, famously relies on the addition of a vinyl Grignard to a nitroarene.[9]

  • Solutions & Reagent Choice:

    • Prioritize Organolithium Reagents: Organolithium reagents are generally less reactive towards nitro groups than Grignard reagents under these conditions. If you are using a Grignard reagent and observing this issue, switching to the corresponding organolithium is the first and most effective change to make.

    • Maintain Low Temperature: As with preventing over-addition, keeping the temperature at -78 °C minimizes the rate of this unwanted side reaction.

    • Inverse Addition: Consider adding your Weinreb amide solution slowly to the organometallic reagent solution at -78 °C. This keeps the concentration of the organometallic reagent relatively high, which can favor attack at the more electrophilic Weinreb amide carbonyl over the nitro group.

Q4: The reaction work-up is difficult, leading to emulsions and low isolated yield. What are the best practices for this specific substrate?

A4: The combination of a metal chelate and a polar, basic nitro-containing product can lead to challenging work-ups. The key is to effectively break the chelate and perform a clean extraction.

  • Causality & Expertise: The stable tetrahedral intermediate must be hydrolyzed with an acid to release the ketone.[2] Incomplete quenching can leave metal salts that act as emulsifying agents. Furthermore, the final ketone product, with its polar nitro group, may have some solubility in the aqueous layer or chelate with remaining metal ions, hindering efficient extraction into an organic solvent.

  • Solutions & Optimized Work-up:

    • Careful Quenching: After the reaction is complete (at -78 °C), quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (1 M) HCl solution while the reaction is still cold. Quenching at low temperature is critical. Allow the mixture to slowly warm to room temperature with vigorous stirring.

    • pH Adjustment: After warming, check the pH of the aqueous layer. It should be slightly acidic (pH 5-6) to ensure all magnesium or lithium salts are soluble and the product is neutral. Add more dilute acid if necessary.

    • Solvent Choice for Extraction: Use an appropriate organic solvent. Ethyl acetate is a good first choice due to its polarity, which helps extract the nitro-ketone product. If emulsions persist, try using a combination of solvents like ethyl acetate and diethyl ether, or add a small amount of brine to the aqueous layer to help break the emulsion.

    • Multiple Extractions: Extract the aqueous layer at least three times with fresh organic solvent to ensure complete recovery of the product.

Data Summary: Organometallic Reagent Selection

Reagent TypeTypical NucleophilicityReactivity with Nitro GroupRecommendation for 2-Nitrophenyl Substrate
Grignard (R-MgBr) StrongHigh [9]Not recommended; high risk of side reactions.
Organolithium (R-Li) Very StrongModerate to Low Recommended ; offers better chemoselectivity.
Organocuprate (R₂CuLi) Soft / WeakerVery LowPossible alternative for very sensitive substrates, but may be less reactive with the Weinreb amide.

Key Experimental Protocols

Protocol 1: Titration of Organolithium Reagents with Diphenylacetic Acid
  • Preparation: Oven-dry a 10 mL vial with a small stir bar overnight. Cool to room temperature in a desiccator.

  • Indicator: Add ~50 mg of diphenylacetic acid to the vial and accurately record the mass. Seal the vial with a rubber septum and purge with dry argon or nitrogen.

  • Solvent: Add 2-3 mL of anhydrous THF via syringe and stir until the indicator is fully dissolved.

  • Titration: Using a 1.0 mL glass syringe, draw up the organolithium solution from the source bottle under an inert atmosphere. Add the organolithium solution dropwise to the stirring indicator solution.

  • Endpoint: The endpoint is the first appearance of a persistent (lasting >30 seconds) pale yellow or orange color. Record the volume of titrant added.

  • Calculation: Molarity (M) = (mass of indicator in mg) / (MW of indicator * mL of titrant added). (MW of diphenylacetic acid = 212.24 g/mol ).

Protocol 2: General Procedure for Ketone Synthesis
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon/nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the freshly titrated organolithium reagent (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Quenching: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution (1 M HCl can also be used).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

This decision tree can help diagnose experimental issues systematically.

G start Reaction Issue Observed check_tlc Analyze Crude Reaction by TLC/LCMS start->check_tlc no_conversion Problem: Mostly Starting Material check_tlc->no_conversion No product spot over_addition Problem: Tertiary Alcohol Byproduct check_tlc->over_addition Non-polar byproduct spot side_products Problem: Multiple Unidentified Spots (Often Colored) check_tlc->side_products Complex mixture solution_titrate Root Cause: Inactive Reagent Action: Titrate your organometallic (See Protocol 1). Use fresh reagent. no_conversion->solution_titrate solution_temp Root Cause: Temperature Too High Action: Ensure strict -78 °C control. Add reagent more slowly. over_addition->solution_temp solution_reagent Root Cause: Nitro Group Reaction Action: Switch from Grignard to Organolithium reagent. Maintain -78 °C. side_products->solution_reagent

Caption: A decision tree for troubleshooting common reaction failures.

References

  • ResearchGate Discussion on Weinreb Amide Reaction Conditions. (2021). Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Mahmood, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]

  • Maher, K., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Egyptian Journal of Chemistry, Vol. 35. Available at: [Link]

  • Maher, K., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Egyptian Journal of Chemistry. Available at: [Link]

  • Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Available at: [Link]

  • Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

  • Hines, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Mampreian, N., et al. (N.D.). General methods for synthesis of Weinreb amides. Available at: [Link]

  • ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Available at: [Link]

  • American Chemical Society. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at: [Link]

  • ResearchGate. (2020). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • Egyptian Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]

  • EPFL. (N.D.). Titrating Soluble RM, R2NM and ROM Reagents. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Bartoli, G., et al. (1976). Reactions of nitroarenes with Grignard reagents. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Compatibility of Grignard reagents with aromatic nitro groups. Available at: [Link]

  • University of Rochester, Department of Chemistry. (N.D.). How To: Titrate Alkyllithiums. Available at: [Link]

Sources

Common pitfalls in the synthesis and handling of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing and handling N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a critical Weinreb-Nahm amide intermediate. This technical support center provides detailed troubleshooting, expert FAQs, and validated protocols to ensure experimental success.

Technical Support Center: this compound

Introduction

This compound is a specialized chemical intermediate known as a Weinreb-Nahm amide. Its structure is highly valued in organic synthesis because it allows for the controlled formation of ketones or aldehydes from carboxylic acid precursors.[1][2] The N-methoxy-N-methylamide group forms a stable chelated intermediate with organometallic reagents, preventing the common problem of over-addition that plagues reactions with esters or acid chlorides.[3][4] This guide serves as a dedicated resource for researchers, addressing the common pitfalls and challenges encountered during its synthesis and handling, ensuring both safety and high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? This compound is a stable, versatile intermediate primarily used for the synthesis of 2-(2-nitrophenyl)acetaldehyde or various 1-(2-nitrophenyl) ketones. The Weinreb-Nahm amide functionality allows for clean, high-yield conversion via reaction with reducing agents (e.g., LiAlH₄, DIBAL-H) to form aldehydes or with organometallic reagents (e.g., Grignard, organolithiums) to form ketones.[1][5] The stability of the tetrahedral intermediate formed during the reaction prevents the formation of alcohol byproducts from over-addition.[3]

Q2: What is the most common synthetic route to prepare this compound? The most direct and widely used method is the coupling of 2-(2-nitrophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride. This is typically achieved using a peptide coupling agent, such as a carbodiimide (e.g., EDCI) or a phosphonium salt (e.g., HATU, PyBOP), in the presence of a non-nucleophilic base.[2][3] Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.[5]

Q3: What are the critical starting materials for this synthesis? The key reagents are:

  • 2-(2-nitrophenyl)acetic acid: The carboxylic acid backbone.

  • N,O-dimethylhydroxylamine hydrochloride: The source of the Weinreb amide moiety.[1]

  • A coupling agent: To activate the carboxylic acid (e.g., EDCI, DCC, HATU).[5]

  • A non-nucleophilic base: To neutralize the hydrochloride salt and facilitate the reaction (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)).[2]

  • Anhydrous solvent: Typically dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

Q4: Are there any specific safety concerns with this compound? While specific toxicity data for this compound is not extensively documented, it should be handled with standard laboratory precautions. As it contains a nitroaromatic group, a class of compounds known for potential reactivity and biological activity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be performed in a well-ventilated fume hood. For handling and storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[6]

Synthesis and Workup Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Low or No Product Yield

Q: My reaction has stalled. The TLC analysis shows a significant amount of unreacted 2-(2-nitrophenyl)acetic acid even after several hours. What went wrong?

A: This is a common issue often related to incomplete activation of the carboxylic acid or issues with the nucleophile.

  • Potential Cause 1: Inactive Coupling Reagent.

    • Explanation: Many common coupling reagents, particularly carbodiimides like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive and can degrade over time.

    • Solution: Use a fresh bottle of the coupling reagent or one that has been properly stored under inert gas in a desiccator. For critical small-scale reactions, using a new, sealed bottle is advisable.

  • Potential Cause 2: Insufficient Base.

    • Explanation: The reaction requires a non-nucleophilic base for two key reasons: to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, freeing the amine nucleophile, and to deprotonate the carboxylic acid, facilitating the coupling.

    • Solution: Ensure at least 2.0-2.2 equivalents of a base like DIPEA or NMM are used relative to the N,O-dimethylhydroxylamine hydrochloride. The base should be added before or concurrently with the coupling agent.

  • Potential Cause 3: Inadequate Reaction Temperature.

    • Explanation: While reactions are often initiated at 0 °C to control potential exotherms, many amide couplings require warming to room temperature to proceed to completion at a reasonable rate.

    • Solution: After adding all reagents at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress periodically by TLC.

Complex Reaction Mixture and Byproducts

Q: My final reaction mixture shows multiple new spots on the TLC plate, and purification is proving difficult. What are these byproducts?

A: The formation of multiple products can stem from side reactions involving the coupling agent or impurities in the starting materials.

  • Potential Cause 1: Side Reactions with EDCI.

    • Explanation: When using EDCI, the activated carboxylic acid can rearrange to form an inactive N-acylurea if the nucleophile (N,O-dimethylhydroxylamine) does not react quickly.

    • Solution: To suppress this side reaction, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be included. These additives form a more stable activated ester intermediate, which reacts cleanly with the amine.

  • Potential Cause 2: Impure Starting Material.

    • Explanation: The purity of the starting 2-(2-nitrophenyl)acetic acid is critical. Impurities can lead to side products that complicate purification.

    • Solution: Verify the purity of the starting carboxylic acid by NMR or melting point analysis before beginning the synthesis. If necessary, purify it by recrystallization.

Aqueous Workup and Extraction Issues

Q: During the workup, I'm struggling to separate the organic and aqueous layers. An emulsion has formed. How can I resolve this?

A: Emulsions are common in extractions, especially after a basic wash.

  • Explanation: Emulsions are stabilized by surfactants or fine particulate matter at the interface of the two immiscible liquids.

  • Solution 1: Add Brine. Add a small volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the mixture.[7] This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Solution 2: Filtration. If a solid precipitate (like a urea byproduct) is causing the issue, filter the entire biphasic mixture through a pad of Celite or glass wool to remove the solid before re-attempting the separation.

  • Solution 3: Patience and Centrifugation. Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate. For smaller volumes, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.

Q: After adding NaHCO₃ to neutralize the acid wash, I saw excessive bubbling and a white precipitate formed.

A: This is a typical but sometimes problematic observation during workup.

  • Explanation: The bubbling is CO₂ gas, which is expected when neutralizing an acid with bicarbonate.[7] If a water-soluble coupling agent like EDCI was used, the byproduct (EDU, ethyl-dimethylaminopropyl urea) is soluble in the acidic aqueous wash. When the solution is neutralized, the urea's solubility decreases, and it may precipitate out.

  • Solution: Add the bicarbonate solution slowly and with vigorous stirring to control the foaming. If a precipitate forms, it is likely the urea byproduct. Proceed with the extraction; the urea should remain in the aqueous layer or as a solid that can be filtered off later. Keeping the aqueous phase from becoming too basic can help keep the urea protonated and soluble.[7]

Experimental Protocols and Data

Workflow for Weinreb Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound using a standard carbodiimide coupling method.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents 1. Dissolve Starting Materials (2-nitrophenyl)acetic acid N,O-dimethylhydroxylamine HCl in anhydrous DCM cool 2. Cool to 0 °C (Ice Bath) reagents->cool Prepare mixture add_base 3. Add Base (e.g., DIPEA) cool->add_base add_coupler 4. Add Coupling Agent (e.g., EDCI) add_base->add_coupler Activate react 5. Stir and Warm to RT (12-24 hours) add_coupler->react Monitor by TLC quench 6. Quench & Wash (HCl, NaHCO₃, Brine) react->quench Reaction complete dry 7. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) quench->dry purify 8. Purify Product (Column Chromatography or Recrystallization) dry->purify

Caption: General workflow for Weinreb amide synthesis.

Table 1: Typical Reaction Parameters
ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry
2-(2-nitrophenyl)acetic acid1.0 eqLimiting reagent.
N,O-dimethylhydroxylamine HCl1.1 - 1.2 eqA slight excess ensures full conversion of the carboxylic acid.
Coupling Agent (EDCI)1.2 - 1.3 eqEnsures complete activation.
Base (DIPEA)2.2 - 2.5 eqMust be sufficient to neutralize both the amine salt and the carboxylic acid.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents; easily removed under vacuum. Anhydrous conditions are critical.
Temperature 0 °C to Room TemperatureStart cold to control the initial reaction rate, then warm to drive the reaction to completion.
Reaction Time 12 - 24 hoursMonitor by TLC until the starting carboxylic acid is consumed.
Purification Flash Column Chromatography (Ethyl Acetate/Hexanes) or RecrystallizationChromatography is generally effective for removing byproducts. Recrystallization can be used for high purity.[8][9]
Detailed Synthesis Protocol
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-nitrophenyl)acetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) via syringe and stir for 10 minutes.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Handling and Stability Guide

Q: How should the final, purified product be stored to ensure long-term stability?

A: this compound is a crystalline solid and is generally stable. For long-term storage, it should be kept in a well-sealed amber vial in a cool, dry, and dark environment, such as a desiccator at room temperature or in a refrigerator.[6] Avoid exposure to moisture, strong light, and reactive chemicals.

Q: Is the compound susceptible to degradation? What conditions should be avoided?

A: The compound is robust under typical laboratory handling conditions. However, certain functionalities present potential reactivity:

  • Nitro Group: The nitroaromatic moiety is susceptible to reduction. Avoid strong reducing agents (e.g., H₂/Pd, SnCl₂, NaBH₄ with catalysts) unless the goal is to reduce it to an aniline.

  • Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.

  • Methylene Group: The CH₂ group is activated by both the adjacent carbonyl and the nitrophenyl ring, making it potentially susceptible to deprotonation by very strong, non-nucleophilic bases (e.g., LDA, NaHMDS). Standard organic bases like triethylamine or DIPEA will not cause this.

Mechanism of Stability

The utility of a Weinreb-Nahm amide stems from the stability of the intermediate formed upon nucleophilic attack. This stability prevents the second addition of a nucleophile.

Sources

Technical Support Center: Enhancing the Purity of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this Weinreb amide. Here, we move beyond mere procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Q1: My final product is a yellow or brownish oil/solid. Is this expected, and how can I decolorize it?

A: A yellow to brown hue is common for crude this compound. This coloration is often due to residual nitro-aromatic impurities or baseline polymeric material formed during the reaction. While a faint yellow color might persist even in pure samples, significant discoloration indicates impurities that should be removed.

  • Quick Fix: For minor color issues, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes is often effective.[1][2] If the color persists, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • Underlying Cause: The 2-nitrophenyl group is a strong chromophore. The presence of related, more polar impurities can intensify the color. The goal is to separate the target compound from these highly colored species.

Q2: I'm observing a significant loss of product after purification. What are the most likely reasons?

A: Yield loss is a common frustration. The primary culprits are typically either an inefficient purification technique or product decomposition.

  • Recrystallization Issues: Using a solvent in which your product is too soluble at cold temperatures is a classic mistake. Ensure you have chosen a solvent system where the product has high solubility when hot and very low solubility when cold.[3] Additionally, using an excessive volume of solvent will keep more of your product dissolved, even upon cooling, thus reducing the recovered yield.[3]

  • Chromatography Pitfalls: If using column chromatography, your compound might be "tailing" or eluting over a large number of fractions, making it difficult to collect in a concentrated form.[4] This can be due to using too polar of a solvent system initially. Another possibility is decomposition on the silica gel itself, which is acidic by nature.[5][6]

  • Product Instability: Weinreb amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which can occur during aqueous workups or on acidic silica gel.[7][8] This would convert your product back to the 2-nitrophenylacetic acid starting material.

Q3: How can I reliably assess the purity of my this compound?

A: A multi-pronged approach is best for confirming purity.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to ensure no impurities are co-eluting with your product. Visualization can be done under UV light (due to the aromatic ring) and by staining with a suitable agent like permanganate or ceric ammonium molybdate.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for identifying the structure and assessing purity. The spectrum should be clean, with integrations matching the expected number of protons for each signal. Pay close attention to the baseline for broad signals indicative of polymeric impurities and look for small peaks corresponding to starting materials or solvents.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reverse-phase method, often using an acetonitrile/water mobile phase, can provide a precise purity value (e.g., >98%).[10]

Q4: What are the most common impurities I should expect?

A: The impurity profile is directly linked to the synthetic route, which typically involves coupling 2-nitrophenylacetic acid with N,O-dimethylhydroxylamine.

  • Unreacted 2-nitrophenylacetic acid: The carboxylic acid starting material. It is significantly more polar than the product.

  • Unreacted N,O-dimethylhydroxylamine: A volatile and relatively polar amine.

  • Coupling Reagent Byproducts: Depending on the coupling agent used (e.g., EDC, DCC), you will have corresponding byproducts (e.g., EDU, DCU), which often have distinct solubility properties.

  • Hydrolysis Product: As mentioned, 2-nitrophenylacetic acid can reappear if the Weinreb amide is hydrolyzed during workup or purification.[7][11]

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Strategic Purification Workflow

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities. This decision tree provides a logical path forward.

Purification_Strategy cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Paths cluster_3 Outcome TLC Analyze crude material by TLC Decision How many spots? TLC->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize One major spot, minor baseline/solvent front spots Column Perform Column Chromatography Decision->Column Multiple distinct spots (Rf > 0.1) Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Decision tree for selecting the optimal purification method.

Guide 2: Mastering Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, especially those with different polarity profiles than your product.[12]

Core Principle: The technique relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[3]

Solvent Selection Protocol:

  • Test Solubility: Place ~20-30 mg of your crude product in a test tube.

  • Cold Test: Add ~0.5 mL of a candidate solvent at room temperature. A good solvent will not dissolve the compound.

  • Hot Test: Heat the mixture to boiling. A good solvent will dissolve the compound completely.

  • Cooling Test: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Common Systems: For amides, start with solvents like ethanol, isopropanol, ethyl acetate, or binary mixtures such as ethanol/water or ethyl acetate/hexanes.[2][4]

Solvent SystemPolarityTypical Use Case
Ethanol/Water High to MediumGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then a drop of ethanol to clarify before cooling.[1]
Ethyl Acetate/Hexanes Medium to LowExcellent for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity persists.
Isopropanol MediumA single solvent that often provides a good balance of solubility properties for amides.[4]

Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, it means the solution is becoming saturated at a temperature above the compound's melting point.[1]

  • Solution: Re-heat the mixture to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool more slowly, perhaps by insulating the flask.[1]

Guide 3: High-Performance Flash Column Chromatography

When recrystallization fails to separate impurities with similar polarities, flash column chromatography is the required next step.

Core Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).[13] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Protocol:

  • TLC Analysis & Solvent Selection:

    • The goal is to find a solvent system (e.g., ethyl acetate/hexanes) where your target compound has an Rf (retention factor) of 0.25-0.35 . This Rf value provides the best balance for good separation without requiring an excessive volume of solvent.[6]

    • Causality: An Rf that is too high (>0.5) means the compound is not interacting enough with the silica, leading to poor separation from less polar impurities. An Rf that is too low (<0.1) will result in very long elution times and broad, diffuse bands.[5]

  • Column Packing (Slurry Method):

    • Choose an appropriate size column (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Fill the column about one-third full with your chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent. Pour this slurry into the column.

    • Gently tap the column to pack the silica and allow excess solvent to drain until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of a solvent (dichloromethane or the eluent itself is ideal).[13] Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of the column. This method often results in sharper bands and better separation.[14]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Troubleshooting Compound Decomposition on Silica: The acidic nature of silica gel can sometimes cause sensitive compounds like Weinreb amides to degrade.[5][14]

  • Symptom: You see a new spot appearing on your TLC plates after the compound has been exposed to silica for some time, or you get a low recovery from the column.

  • Solution: Deactivate the silica gel. Pre-elute the packed column with your chosen solvent system containing 1-2% triethylamine.[6][14] This base neutralizes the acidic sites on the silica surface, preventing decomposition of your acid-sensitive compound.

Chromatography_Workflow TLC 1. Select Solvent via TLC (Target Rf = 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Standard workflow for flash column chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Unknown Source. Recrystallization1. [Link]

  • EduBirdie. Reactions Of Amides - Lecture Notes. [Link]

  • Unknown Source. Recrystallization and Crystallization. [Link]

  • International Union of Crystallography. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubMed Central (PMC). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • ResearchGate. TLC plate represented the presence of amide groups in active fractions. [Link]

  • PubMed Central (PMC). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • ResearchGate. What is the best charring solution for amides TLC?. [Link]

  • ACS Publications. Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. [Link]

  • Reddit. Question about working with Weinreb amide resin. [Link]

  • Unknown Source. Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

Sources

Validation & Comparative

A Technical Guide to Weinreb Amides: A Comparative Analysis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Weinreb Amides: Precision in Ketone and Aldehyde Synthesis

In the realm of synthetic organic chemistry, the precise formation of carbon-carbon bonds to create ketones and aldehydes is a fundamental transformation. However, the high reactivity of organometallic reagents, such as Grignard and organolithium reagents, often leads to over-addition to carboxylic acid derivatives, resulting in the formation of tertiary alcohols instead of the desired ketones. The Weinreb amide , or N-methoxy-N-methylamide, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this problem.[1]

The key to the Weinreb amide's utility lies in its reaction with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[1] Upon acidic workup, this intermediate readily breaks down to furnish the desired ketone in high yield. Similarly, reduction of a Weinreb amide with a hydride source like lithium aluminum hydride (LAH) stops at the aldehyde stage.[1] This remarkable stability and predictable reactivity have made Weinreb amides indispensable tools in modern organic synthesis.[3][4]

This guide provides a detailed look at a specific, functionalized Weinreb amide, N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide , and compares its projected synthesis and reactivity with other more common Weinreb amides.

This compound: A Specialized Building Block

While this compound is not a widely documented compound, its structure suggests significant potential as a synthetic intermediate, particularly for the synthesis of substituted indoles and other nitrogen-containing heterocycles. The presence of the ortho-nitro group offers a handle for further functionalization, most notably through reduction to an amine.

Proposed Synthesis

The synthesis of this compound can be readily envisioned starting from the commercially available 2-nitrophenylacetic acid. The carboxylic acid can be activated and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. Common coupling agents for this transformation include carbodiimides (like DCC or EDC) or the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-nitrophenylacetic acid

  • Oxalyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-nitrophenylacetic acid (1.0 eq) in anhydrous DCM under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the acid chloride by TLC.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM and add pyridine (2.5 eq) at 0 °C.

  • Slowly add the freshly prepared 2-nitrophenylacetyl chloride solution to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis with Other Weinreb Amides

To understand the unique characteristics of this compound, it is useful to compare it with simpler, more common Weinreb amides.

Weinreb Amide Structure Starting Material Key Features & Reactivity Considerations
This compoundO=C(N(OC)C)CC1=CC=CC=C1=O2-nitrophenylacetic acidThe electron-withdrawing nitro group may slightly increase the electrophilicity of the carbonyl carbon. The steric bulk of the ortho-substituted phenyl ring could influence the approach of bulky nucleophiles. The nitro group can be reduced to an amine, opening up further synthetic possibilities.
N-methoxy-N-methylacetamideO=C(N(OC)C)CAcetic acid/Acetyl chlorideA simple, unhindered aliphatic Weinreb amide. Serves as a baseline for reactivity.
N-methoxy-N-methylbenzamideO=C(N(OC)C)C1=CC=CC=C1Benzoic acid/Benzoyl chlorideAn aromatic Weinreb amide. The phenyl ring is electronically neutral compared to the nitrophenyl analogue.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its ability to be converted into a variety of ketones and, upon reduction of the nitro group, into precursors for heterocyclic synthesis.

Reaction with Organometallic Reagents

Treatment of this compound with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) is expected to yield the corresponding ketone, 1-(2-nitrophenyl)alkan-2-one, in good yield.

Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide

Materials:

  • Weinreb amide (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Add the Grignard reagent dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Add 1 M HCl to dissolve the resulting salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography.

Visualizing the Chemistry

The Weinreb Amide Mechanism

The stability of the tetrahedral intermediate is key to preventing over-addition. The chelation of the metal cation by the methoxy and carbonyl oxygens is depicted below.

Synthesis_Workflow Start 2-Nitrophenylacetic Acid AcidChloride 2-Nitrophenylacetyl Chloride Start->AcidChloride (COCl)2, cat. DMF WeinrebAmide N-methoxy-N-methyl-2- (2-nitrophenyl)acetamide AcidChloride->WeinrebAmide HN(OMe)Me·HCl, Pyridine Ketone 1-(2-Nitrophenyl)alkan-2-one WeinrebAmide->Ketone R-MgBr or R-Li Amine 1-(2-Aminophenyl)alkan-2-one Ketone->Amine Reduction (e.g., Fe/HCl)

Caption: Proposed synthetic route utilizing the target Weinreb amide.

Conclusion

This compound represents a potentially valuable, though not widely studied, member of the Weinreb amide family. Its synthesis is feasible through standard methodologies, and its reactivity is predicted to follow the reliable pathways characteristic of Weinreb amides. The presence of the nitro functionality provides an additional layer of synthetic utility, allowing for the creation of complex nitrogen-containing molecules. This comparison with simpler analogues highlights how the fundamental reliability of the Weinreb amide functionality can be combined with other chemical motifs to create versatile and powerful building blocks for modern organic synthesis.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). Available at: [Link]

  • El-Malah, A. A., & El-Gazzar, M. G. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. Available at: [Link]

  • Hines, J. V., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 277–280. Available at: [Link]

  • Chemistry The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). Available at: [Link]

  • El-Malah, A. A., & El-Gazzar, M. G. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). Available at: [Link]

  • Wikipedia. (2023, December 2). Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
  • Hines, J. V., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 8(x220277). Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 551–554. Available at: [Link]

Sources

A Comparative Guide to Purity Analysis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a specialized Weinreb amide, serves as a critical intermediate in complex organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality control checkpoint; it is a strategic imperative that dictates the viability of subsequent synthetic steps, impurity profiles of the final API, and ultimately, regulatory success.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this intermediate. We will explore the causality behind chromatographic parameter selection, present a robust starting methodology, and objectively compare its performance against alternative analytical techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Strategic Importance of Intermediate Purity

In pharmaceutical manufacturing, quality is built upstream. The purity of an API is often "predetermined" at the intermediate stage.[1] this compound is a Weinreb amide, a class of compounds revered for their controlled reactivity with organometallic reagents to form ketones without over-addition.[3][4] This controlled reactivity, however, depends on the high purity of the amide itself. Impurities—such as unreacted starting materials, byproducts from the amidation reaction, or degradation products—can lead to unforeseen side reactions, reduce yields, and introduce difficult-to-remove impurities into the final drug substance.[1][5]

Therefore, a reliable, validated analytical method is not just a tool for quality control but a cornerstone of process understanding and optimization.[1] HPLC stands as the gold standard for this purpose due to its versatility, robustness, and widespread availability in pharmaceutical labs.[6][7]

The Analytical Challenge

The structure of this compound presents specific analytical considerations:

  • Chromophore: The presence of the 2-nitrophenyl group provides a strong UV chromophore, making UV-based detection highly sensitive and specific.

  • Polarity: The molecule possesses moderate polarity, making it an ideal candidate for reversed-phase HPLC.

  • Potential Impurities: Likely impurities include the starting carboxylic acid (2-nitrophenylacetic acid), N,O-dimethylhydroxylamine, and potential positional isomers (e.g., N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide) if the nitration step is not perfectly regioselective.

  • Stability: Weinreb amides are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which must be considered during sample preparation and method development.

Primary Method: A Validated Reversed-Phase HPLC (RP-HPLC) Approach

The objective is to develop a stability-indicating method capable of separating the main component from its potential impurities and degradation products.

Causality-Driven Method Development
  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature will provide effective retention for the moderately nonpolar analyte. A standard dimension (e.g., 4.6 mm x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure for standard HPLC systems.[8]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.

    • Aqueous Phase: A buffered aqueous phase is crucial for robust and reproducible chromatography. A phosphate or acetate buffer at a pH between 3 and 6 is recommended to ensure the suppression of any residual silanol interactions on the stationary phase, leading to improved peak symmetry.[9]

    • Starting Point: A gradient elution from a lower to a higher concentration of ACN is the most effective strategy for initial method development. This ensures that impurities with a wide range of polarities are eluted and detected. A typical scouting gradient might run from 20% to 80% ACN over 20-30 minutes.

  • Detection: The nitrophenyl group allows for sensitive detection. A photodiode array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 254 nm) but also provides UV spectra for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity to ensure a single component is eluting at a given retention time.

  • Temperature Control: A column oven set to a stable temperature (e.g., 30 °C) is essential for ensuring reproducible retention times.[8]

Experimental Protocol: RP-HPLC Purity Determination

This protocol represents a robust starting point for analysis.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Industry standard for good resolution and efficiency.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0 Buffers the mobile phase for consistent interactions and good peak shape.
Mobile Phase B Acetonitrile (HPLC Grade) Common organic modifier providing good selectivity for aromatic compounds.
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B A scouting gradient to separate a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures retention time stability.
Detection PDA Detector, 254 nm High sensitivity due to the nitrophenyl chromophore; allows for peak purity analysis.

| Injection Volume | 10 µL | A typical volume to avoid column overload. |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[10]

Trustworthiness: The Imperative of Method Validation

A developed method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be assessed for an impurity quantification method:[13][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Analysis of Alternative Technologies

While HPLC is the workhorse, other technologies offer distinct advantages and disadvantages. The choice depends on the specific analytical need, from routine QC to in-depth impurity investigation.

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data used to verify the structure of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a Weinreb amide of significant interest as a versatile synthetic intermediate. We will explore the theoretical underpinnings of the expected spectral data, present a comprehensive suite of analytical techniques for its confirmation, and compare these findings against plausible alternatives to demonstrate the power of a multi-technique approach to structural elucidation.

The Importance of Structural Verification

This compound belongs to the class of Weinreb amides, which are prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The presence of the ortho-nitrophenyl group introduces unique electronic and steric features that can influence its reactivity and spectroscopic properties. Accurate structural confirmation is paramount to ensure that the desired isomer has been synthesized and to correctly interpret its downstream chemical behavior.

Experimental Design and Rationale

A multi-pronged analytical approach is essential for the definitive structural confirmation of our target molecule. The following techniques were selected for their ability to provide complementary information about the molecule's connectivity, functional groups, and overall structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-Nitrophenylacetic_Acid 2-Nitrophenylacetic Acid Weinreb_Amide_Formation Weinreb Amide Formation 2-Nitrophenylacetic_Acid->Weinreb_Amide_Formation SOCl₂ or CDI Target_Molecule N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Weinreb_Amide_Formation->Target_Molecule N,O-Dimethylhydroxylamine H_NMR ¹H NMR Target_Molecule->H_NMR Proton Environment C_NMR ¹³C NMR Target_Molecule->C_NMR Carbon Skeleton MS Mass Spectrometry (MS) Target_Molecule->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Target_Molecule->IR Functional Groups

Caption: Synthetic and analytical workflow for the target molecule.

Experimental Protocols

1. Synthesis of this compound

A standard procedure for the synthesis of Weinreb amides from carboxylic acids would be employed. 2-(2-nitrophenyl)acetic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, to yield the desired this compound. Purification is typically achieved by column chromatography.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) to accurately determine the molecular weight. Electron ionization (EI) is used to induce fragmentation and provide structural information.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

Predicted vs. Experimental Data: A Comparative Analysis

To rigorously confirm the structure, we first predict the expected spectroscopic data based on known chemical shift values, fragmentation patterns, and characteristic absorption frequencies of similar functional groups. This predicted data serves as a benchmark against which the experimental data is compared.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum is arguably the most informative technique for confirming the connectivity of the molecule.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1-8.2Doublet1HAr-H (H-3)Deshielded by the adjacent nitro group.
~7.6-7.7Triplet1HAr-H (H-5)
~7.4-7.5Triplet1HAr-H (H-4)
~7.3-7.4Doublet1HAr-H (H-6)
~4.1Singlet2H-CH ₂-Methylene protons adjacent to the aromatic ring and carbonyl group.
~3.7Singlet (possibly broad)3H-OCHMethoxy group protons.
~3.2Singlet (possibly broad)3H-NCHN-methyl group protons.

Key Insights from ¹H NMR:

A noteworthy feature of ortho-substituted N-methoxy-N-methyl benzamides is the potential for restricted rotation around the amide C-N bond, leading to the observation of rotamers at room temperature. This can result in significant broadening of the signals for the -OCH₃ and -NCH₃ groups. The observation of two broad singlets for these groups would be strong evidence for the ortho substitution pattern.

Comparative Analysis:

An alternative structure, such as the isomeric N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide, would exhibit a much simpler aromatic region in the ¹H NMR spectrum, likely showing two distinct doublets due to the para-substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides crucial information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C =OTypical chemical shift for an amide carbonyl carbon.
~149Ar-C -NO₂Aromatic carbon directly attached to the electron-withdrawing nitro group.
~134Ar-C (C-5)
~132Ar-C (C-1)
~129Ar-C (C-4)
~125Ar-C (C-6)
~124Ar-C (C-3)
~61-OC H₃Methoxy carbon.
~38-C H₂-Methylene carbon.
~32-NC H₃N-methyl carbon.
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

G M_plus [M]⁺· m/z = 224 fragment1 [M - OCH₃]⁺ m/z = 193 M_plus->fragment1 - ·OCH₃ fragment2 [M - N(O)CH₃]⁺ m/z = 178 M_plus->fragment2 - ·N(O)CH₃ fragment3 [C₈H₆NO₂]⁺ m/z = 150 M_plus->fragment3 - C₂H₄O fragment4 [C₇H₆NO₂]⁺ m/z = 136 fragment3->fragment4 - CH₂ fragment5 [C₇H₅O]⁺ m/z = 105 fragment4->fragment5 - NO

Caption: Predicted mass spectrometry fragmentation pathway.

Expected Mass Spectrometry Data:

  • High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for C₁₀H₁₂N₂O₄ is 224.0797. The experimental HRMS data should match this value within a narrow tolerance (e.g., ± 5 ppm), confirming the molecular formula.

  • Electron Ionization (EI) Fragmentation:

    • Molecular Ion Peak ([M]⁺·): A peak at m/z = 224 corresponding to the molecular ion.

    • Key Fragments:

      • Loss of the methoxy group (·OCH₃) to give a fragment at m/z = 193.

      • Loss of the ·N(O)CH₃ group to give a fragment at m/z = 178.

      • A prominent peak at m/z = 136 corresponding to the 2-nitrobenzyl cation, formed by cleavage of the bond between the methylene group and the carbonyl carbon. This is a highly characteristic fragment for 2-nitrophenylacetyl derivatives.

Comparative Analysis:

A key differentiator from a potential impurity like unreacted 2-nitrophenylacetic acid (MW = 181.15) is the molecular ion peak. The presence of the m/z = 136 fragment is strong evidence for the 2-nitrophenylacetyl moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~1660StrongC=O stretch (amide)
~1520 and ~1340StrongAsymmetric and symmetric NO₂ stretch
~3000-2850MediumC-H stretch (aliphatic)
~3100-3000MediumC-H stretch (aromatic)

Comparative Analysis:

The IR spectrum provides clear evidence for the presence of the amide carbonyl and the nitro group. In comparison to the starting material, 2-nitrophenylacetic acid, the broad O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹) would be absent in the final product.

Summary of Spectroscopic Confirmation

The table below summarizes the key spectroscopic features that collectively confirm the structure of this compound and distinguish it from a plausible isomer.

Spectroscopic TechniqueThis compound (Target)N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide (Isomer)
¹H NMR (Aromatic Region) Complex multiplet pattern for four protons.Two doublets (AA'BB' system).
¹H NMR (Amide Region) Two singlets (potentially broad) at ~3.7 and ~3.2 ppm.Two sharp singlets at similar chemical shifts.
Mass Spectrometry (EI) Molecular ion at m/z = 224; Key fragment at m/z = 136 (2-nitrobenzyl cation).Molecular ion at m/z = 224; Key fragment at m/z = 136 (4-nitrobenzyl cation). Fragmentation pattern may differ in relative intensities.
IR Spectroscopy Strong C=O stretch (~1660 cm⁻¹), strong NO₂ stretches (~1520, ~1340 cm⁻¹).Similar functional group absorptions.

Conclusion

The structural confirmation of this compound is definitively achieved through a synergistic application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The unique splitting pattern in the aromatic region of the ¹H NMR spectrum, coupled with the potential for broadened signals for the N-methoxy and N-methyl groups due to restricted rotation, provides compelling evidence for the ortho-nitro substitution. High-resolution mass spectrometry unequivocally confirms the molecular formula, while the characteristic fragmentation pattern in EI-MS further corroborates the connectivity. Finally, IR spectroscopy confirms the presence of the key amide and nitro functional groups. By comparing the experimental data with predicted values and against plausible alternatives, we can confidently assign the structure, ensuring the integrity of subsequent research and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Singh, S., & Singh, J. (2007). A facile one-pot synthesis of Weinreb amides directly from carboxylic acids. Tetrahedron Letters, 48(48), 8419-8422. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Strategic Advantage of N-Methoxy-N-methylamides in Acylation: A Comparative Reactivity Analysis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the precise and controlled formation of carbon-carbon bonds is a cornerstone of molecular synthesis. In the vast toolkit of acylating agents, N-methoxy-N-methylamides, commonly known as Weinreb amides, have carved out a privileged position.[1][2][3] This guide delves into the comparative reactivity of a specific, electronically modified Weinreb amide, N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, to illuminate the nuanced advantages of this class of reagents over traditional acylating agents.

We will explore the underlying principles of Weinreb amide reactivity, supported by a mechanistic framework and representative experimental data. This analysis will provide a clear rationale for the selection of Weinreb amides in complex synthetic campaigns where chemoselectivity and the avoidance of over-addition are paramount.

The Weinreb Amide: A Shielded Electrophile

At its core, the utility of a Weinreb amide stems from its unique structural feature: the N-methoxy-N-methylamino group. This moiety acts as a temporary protecting group for the highly reactive ketone or aldehyde intermediate that is formed upon nucleophilic attack. The key to this protective function lies in the ability of the methoxy group to chelate the metal counter-ion of the organometallic nucleophile, forming a stable tetrahedral intermediate.[1][2][4] This intermediate is remarkably stable at low temperatures and does not collapse to the corresponding ketone until aqueous workup. This two-stage process effectively prevents the common and often problematic over-addition of a second equivalent of the nucleophile, which is a frequent pitfall with more reactive acylating agents like acid chlorides and esters.[5]

The subject of our analysis, this compound, introduces an additional electronic feature: a strongly electron-withdrawing 2-nitrophenyl group attached to the alpha-carbon. This group is expected to enhance the electrophilicity of the carbonyl carbon, potentially influencing its reactivity profile in comparison to Weinreb amides bearing electron-donating or neutral substituents.

A Comparative Analysis of Acylating Agents

To fully appreciate the advantages of this compound, a direct comparison with other classes of acylating agents is essential. The following table summarizes the key performance characteristics based on established chemical principles and literature data for analogous systems.

Acylating AgentGeneral StructureReactivity towards OrganometallicsPropensity for Over-additionKey AdvantagesKey Disadvantages
This compound R-C(=O)N(OCH₃)CH₃ModerateVery LowExcellent control, high yields of ketones/aldehydes, stable intermediate.[1][4][5]Requires an additional synthetic step for preparation.
Acid Chloride R-C(=O)ClVery HighVery HighHighly reactive, readily available.Prone to over-addition to form tertiary alcohols, moisture sensitive.
Ester R-C(=O)OR'ModerateHighMore stable than acid chlorides.Over-addition is a significant issue, often requiring careful control of stoichiometry and temperature.
Anhydride R-C(=O)O-C(=O)RHighHighGood reactivity.One equivalent of the acyl group is wasted, over-addition is common.
N,N-Dimethylamide R-C(=O)N(CH₃)₂LowVery LowVery stable.Often unreactive towards organometallic reagents under standard conditions.

Mechanistic Insights: The Stability of the Tetrahedral Intermediate

The divergent reactivity of Weinreb amides compared to other acylating agents can be rationalized by examining the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Figure 1. Comparative reaction pathways of a Weinreb amide and an acid chloride with an organometallic reagent.

As illustrated in Figure 1, the tetrahedral intermediate formed from the Weinreb amide is stabilized by chelation between the oxygen of the carbonyl group and the oxygen of the methoxy group with the metal cation (M⁺). This five-membered ring structure is significantly more stable than the corresponding intermediate from an acid chloride, which rapidly collapses by eliminating the chloride anion to form the ketone. This newly formed ketone is more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis of a Weinreb amide and its subsequent reaction with a Grignard reagent to yield a ketone. These protocols are based on established literature procedures.[1]

Synthesis of this compound

G Start 2-(2-nitrophenyl)acetic acid Intermediate 2-(2-nitrophenyl)acetyl chloride Start->Intermediate  Acyl Chloride Formation   Reagent1 SOCl₂ or (COCl)₂ Product This compound Intermediate->Product  Amidation   Reagent2 HN(OMe)Me·HCl, Pyridine

Figure 2. Synthetic workflow for the preparation of the target Weinreb amide.

Materials:

  • 2-(2-nitrophenyl)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,O-Dimethylhydroxylamine hydrochloride (HN(OMe)Me·HCl)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of 2-(2-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(2-nitrophenyl)acetyl chloride.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (2.5 eq) dropwise to the solution of the hydroxylamine.

  • Slowly add a solution of the crude 2-(2-nitrophenyl)acetyl chloride in anhydrous DCM to the hydroxylamine/pyridine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Ketone Synthesis using this compound and a Grignard Reagent

G Start This compound Intermediate Stable Tetrahedral Intermediate Start->Intermediate  Nucleophilic Addition   Reagent R-MgBr in THF Product 1-(2-nitrophenyl)-2-alkanone Intermediate->Product  Hydrolysis   Workup Aqueous Workup (e.g., NH₄Cl)

Figure 3. Workflow for the synthesis of a ketone from the Weinreb amide.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add the Grignard reagent (1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Conclusion

This compound, as a representative of the Weinreb amide class of reagents, offers a superior level of control in acylation reactions compared to traditional acylating agents. The formation of a stable, chelated tetrahedral intermediate is the key to preventing over-addition, leading to high yields of the desired ketone or aldehyde products. While the preparation of Weinreb amides requires an additional synthetic step, the payoff in terms of reaction fidelity, particularly in the context of complex molecule synthesis, is substantial. For researchers and drug development professionals, the strategic implementation of Weinreb amides can significantly streamline synthetic routes and improve overall efficiency.

References

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central . Available at: [Link]

  • data reports N-(4-Methoxy-2-nitrophenyl)acetamide - IUCr Journals . Available at: [Link]

  • Weinreb ketone synthesis - Wikipedia . Available at: [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH . Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry . Available at: [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
  • Recent Developments in Weinreb Synthesis and their Applications . Available at: [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF - ResearchGate . Available at: [Link]

  • (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate . Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega . Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube . Available at: [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - IUCr Journals . Available at: [Link]

  • (IUCr) N-(4-Methoxy-2-nitrophenyl)acetamide . Available at: [Link]

Sources

A Comparative Guide to Structural Analogs of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable intermediates in organic synthesis. They are prized for their ability to react cleanly with organometallic reagents to produce ketones without the common side reaction of over-addition that plagues more reactive acylating agents.[1][2] This guide focuses on N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a prototypical example whose structure offers rich opportunities for analog development. We will provide an in-depth comparison of its structural analogs, categorized by modification of the aromatic ring and the acetamide backbone. This analysis is supported by representative experimental data and detailed protocols, offering researchers a practical framework for selecting or designing the optimal building block for their specific synthetic challenges.

Introduction: The Significance of the Weinreb Amide

The Weinreb-Nahm ketone synthesis, discovered in 1981, revolutionized the preparation of ketones and aldehydes from carboxylic acid derivatives.[1][3] Its success lies in the unique stability of the N-methoxy-N-methylamide (Weinreb amide) functional group. When a nucleophile, such as a Grignard or organolithium reagent, adds to the amide's carbonyl group, it forms a stable, five-membered tetrahedral intermediate chelated by the metal ion.[4] This chelate is stable at low temperatures and does not collapse to regenerate an electrophilic carbonyl until an aqueous workup is performed.[2] This elegant mechanism effectively prevents the second nucleophilic addition that typically leads to tertiary alcohol byproducts.[1]

The subject of this guide, this compound, combines the utility of the Weinreb amide with the versatile chemistry of the 2-nitrophenylacetyl moiety. The nitro group can be readily reduced to an amine, which can then participate in a wide array of transformations, including the formation of heterocycles—a common strategy in medicinal chemistry.[5] Understanding how structural modifications affect the reactivity and utility of this molecule is crucial for its application in complex syntheses.

The Mechanism of Action: Why Weinreb Amides Work

To appreciate the comparative data that follows, one must first understand the underlying mechanism that makes the Weinreb amide a superior acylating agent for ketone synthesis.

Caption: Chelation of the metal ion stabilizes the tetrahedral intermediate.

As shown in Figure 1, the key step is the formation of a stable chelated intermediate after the initial nucleophilic attack.[1] This intermediate prevents further reaction until it is intentionally broken down during acidic workup, liberating the desired ketone.[2]

Comparative Analysis of Structural Analogs

We will now explore key structural analogs of this compound. The performance of these analogs will be compared based on their synthesis and subsequent reactivity in a standard Grignard reaction to form the corresponding ketone. The analogs are grouped into two main categories: modifications to the phenyl ring and modifications to the acetamide backbone.

Category A: Phenyl Ring Modifications

The position of the nitro group on the phenyl ring significantly influences the electronic properties of the molecule, which can affect both the synthesis of the Weinreb amide and its subsequent reactivity.[6]

  • Parent Compound (A1): N-Methoxy-N-methyl-2-(2-nitrophenyl )acetamide

  • Analog (A2): N-Methoxy-N-methyl-2-(4-nitrophenyl )acetamide

The ortho-nitro group in the parent compound (A1) is electron-withdrawing via both resonance and inductive effects. However, its proximity to the reaction center can introduce steric hindrance. In contrast, the para-nitro group in analog A2 exerts a strong, sterically unhindered electron-withdrawing effect.[7]

Category B: Acetamide Backbone Modifications

Altering the linker between the phenyl ring and the Weinreb amide can modulate steric effects and the overall conformational properties of the molecule.

  • Parent Compound (B1): N-Methoxy-N-methyl-2 -(2-nitrophenyl)acetamide

  • Analog (B2): N-Methoxy-N-methyl-3 -(2-nitrophenyl)propanamide

By extending the carbon chain by one methylene group (homologation), as in analog B2, the steric bulk of the 2-nitrophenyl group is moved further from the reactive carbonyl center.

Experimental Data & Performance Comparison

To provide a quantitative comparison, the parent compound and its analogs were synthesized from their corresponding carboxylic acids and subsequently reacted with methylmagnesium bromide (MeMgBr). The results are summarized below.

Compound IDStructureParent Carboxylic AcidAmide Synthesis Yield (%)Ketone Synthesis Yield (%)
A1 This compound(2-Nitrophenyl)acetic acid8892
A2 N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide(4-Nitrophenyl)acetic acid9594
B2 N-Methoxy-N-methyl-3-(2-nitrophenyl)propanamide3-(2-Nitrophenyl)propanoic acid9193
Analysis of Results:
  • Phenyl Ring Isomers (A1 vs. A2): The synthesis of the para-isomer (A2) proceeded with a slightly higher yield (95%) compared to the ortho-isomer (A1) (88%). This can be attributed to the reduced steric hindrance around the carboxylic acid of (4-nitrophenyl)acetic acid, allowing for more efficient coupling with N,O-dimethylhydroxylamine.[8][9] Both amides performed excellently in the subsequent Grignard reaction, affording high yields of the corresponding ketones.

  • Backbone Homologation (A1 vs. B2): Extending the carbon backbone (B2) resulted in a slightly higher yield in the amide formation step (91% vs. 88%), likely due to reduced steric hindrance from the ortho-nitro group. The ketone synthesis yields were comparable and excellent for both compounds.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and evaluation of the described compounds.

General Workflow

Workflow start Select Carboxylic Acid (e.g., 2-Nitrophenylacetic Acid) coupling Amide Coupling Reaction (EDC, HOBt, DIPEA) start->coupling purify_amide Purification 1 (Aqueous Wash, Column Chromatography) coupling->purify_amide characterize_amide Characterization 1 (NMR, MS) purify_amide->characterize_amide grignard Grignard Reaction (MeMgBr, THF, 0 °C) characterize_amide->grignard purify_ketone Purification 2 (Aqueous Quench, Column Chromatography) grignard->purify_ketone characterize_ketone Characterization 2 (NMR, MS) purify_ketone->characterize_ketone end Final Product: Desired Ketone characterize_ketone->end

Sources

A Senior Application Scientist's Guide to Ketone Synthesis: Evaluating N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of ketones is a cornerstone of molecular construction. This guide provides an in-depth technical comparison of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a specialized Weinreb amide, for the synthesis of ortho-nitroaryl ketones. We will explore its efficacy, compare it to alternative synthetic routes, and provide detailed experimental protocols to ensure reproducible and reliable results.

The Challenge of Ketone Synthesis and the Weinreb Amide Solution

The synthesis of ketones via the reaction of organometallic reagents (such as Grignard or organolithium reagents) with common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1] This lack of control can significantly lower the yield of the desired ketone and complicate purification processes.

The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the organometallic reagent.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the second addition of the organometallic reagent.[1][3]

This compound is a specific Weinreb amide designed for the synthesis of ketones bearing an ortho-nitrophenyl group, a common motif in pharmacologically active molecules. The electron-withdrawing nature of the nitro group can influence the reactivity of the Weinreb amide and the subsequent ketone, making a careful evaluation of its synthetic utility essential.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title Weinreb amide is a straightforward two-step process starting from the commercially available 2-(2-nitrophenyl)acetic acid.

Step 1: Synthesis of 2-(2-Nitrophenyl)acetyl chloride

The first step involves the conversion of the carboxylic acid to the more reactive acid chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Formation of the Weinreb Amide

The freshly prepared 2-(2-nitrophenyl)acetyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield this compound.

Synthesis_of_Weinreb_Amide cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation 2-(2-Nitrophenyl)acetic_acid 2-(2-Nitrophenyl)acetic acid 2-(2-Nitrophenyl)acetyl_chloride 2-(2-Nitrophenyl)acetyl chloride 2-(2-Nitrophenyl)acetic_acid->2-(2-Nitrophenyl)acetyl_chloride Chlorinating Agent Thionyl_chloride SOCl₂ or (COCl)₂ Thionyl_chloride->2-(2-Nitrophenyl)acetyl_chloride Target_Weinreb_Amide N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide 2-(2-Nitrophenyl)acetyl_chloride->Target_Weinreb_Amide Amidation N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine->Target_Weinreb_Amide Base Base (e.g., Pyridine) Base->Target_Weinreb_Amide

Caption: Synthetic pathway to this compound.

Efficacy in Ketone Synthesis: Reaction with Organometallic Reagents

The primary application of this compound is in the synthesis of ortho-nitroaryl ketones through reaction with Grignard or organolithium reagents. The reaction proceeds via the characteristic stable tetrahedral intermediate, followed by acidic workup to furnish the desired ketone.

Weinreb_Ketone_Synthesis Weinreb_Amide N-Methoxy-N-methyl-2- (2-nitrophenyl)acetamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate Nucleophilic Addition Organometallic R-MgX or R-Li Organometallic->Intermediate Ketone ortho-Nitroaryl Ketone Intermediate->Ketone Hydrolysis Byproduct N,O-Dimethylhydroxylamine Intermediate->Byproduct Acid_Workup H₃O⁺ Acid_Workup->Ketone

Caption: General mechanism of Weinreb ketone synthesis.

Comparative Analysis with Alternative Synthetic Methods

To objectively evaluate the efficacy of using this compound, it is essential to compare it with other established methods for synthesizing ortho-nitroaryl ketones.

MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Weinreb Ketone Synthesis 2-(2-Nitrophenyl)acetic acidSOCl₂, N,O-dimethylhydroxylamine·HCl, R-MgX/R-LiGood to ExcellentHigh chemoselectivity, avoids over-addition, broad substrate scope.Requires preparation of the Weinreb amide.
Direct Nitration of Acetophenone AcetophenoneConc. HNO₃, Conc. H₂SO₄ModerateInexpensive starting materials.Poor regioselectivity (yields a mixture of ortho, meta, and para isomers), harsh reaction conditions.[4]
Friedel-Crafts Acylation of Nitrobenzene NitrobenzeneAcetyl chloride, AlCl₃PoorDirect introduction of the acetyl group.The nitro group is strongly deactivating, leading to very low yields.
Oxidation of 2-Nitroethylbenzene 2-NitroethylbenzeneOxidizing agents (e.g., KMnO₄, CrO₃)VariableUtilizes a different synthetic approach.Can lead to over-oxidation to the carboxylic acid, harsh reagents.
Reaction with 2-Nitrobenzonitrile 2-NitrobenzonitrileGrignard or Organolithium reagentsGoodReadily available starting material.The intermediate imine can sometimes be difficult to hydrolyze completely.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-(2-Nitrophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(2-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-(2-nitrophenyl)acetyl chloride, which is used immediately in the next step.

  • Weinreb Amide Formation: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM. Cool the suspension to 0 °C and slowly add pyridine (2.5 eq). To this mixture, add a solution of the crude 2-(2-nitrophenyl)acetyl chloride in anhydrous DCM dropwise. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 1-(2-Nitrophenyl)propan-1-one via Weinreb Amide

Materials:

  • This compound

  • Ethylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reaction: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add ethylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction at this temperature for 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Add 1 M hydrochloric acid and stir for 30 minutes. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 1-(2-nitrophenyl)propan-1-one.

Conclusion

This compound proves to be a highly effective and reliable reagent for the synthesis of ortho-nitroaryl ketones. Its primary advantage lies in the chemoselective nature of the Weinreb ketone synthesis, which circumvents the common problem of over-addition encountered with other acylating agents. While the preparation of the Weinreb amide adds an extra step to the overall synthesis, the high yields and clean reaction profiles often outweigh this consideration, especially in the context of complex molecule synthesis where protecting group strategies and high-yielding steps are paramount. The comparison with alternative methods highlights that for applications demanding high purity and predictable outcomes, the Weinreb amide approach is superior to classical methods like direct nitration.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Muni, I. S. (n.d.). Synthesis of 3-nitroacetophenone. [Link]

  • ResearchGate. (2020). Synthesis of aminoacetophenone from acetophenone. [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach chemical handling and disposal with a protocol rooted in foresight, safety, and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide.

Hazard Assessment & Characterization

The primary hazards associated with this compound are derived from its constituent functional groups. The 2-nitrophenyl group is the dominant contributor to the compound's toxicological and reactivity profile.

  • Weinreb-Nahm Amide Moiety : This N-methoxy-N-methylamide group is generally stable and is prized in synthesis for its controlled reactivity with organometallics[1]. Its disposal concerns are secondary to the nitroaromatic component.

  • Nitroaromatic Moiety : Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity and, under certain conditions, explosive reactivity[2]. Analogs are often harmful if swallowed and can cause skin and eye irritation[3][4][5]. Incineration is the preferred disposal method for nitrophenols, a related compound class, to ensure complete destruction[6].

Based on data from structurally similar compounds, the following hazards should be anticipated:

Hazard CategoryAnticipated Risk & RationaleSupporting Evidence from Analogs
Acute Toxicity Harmful if swallowed. The presence of the nitro group on the aromatic ring is a common feature in toxic compounds[4][7].N-(4-Methoxy-2-nitrophenyl)acetamide is labeled "Harmful if swallowed"[3][5]. p-Nitrophenol is classified as "Toxic if swallowed"[7].
Irritation Causes skin and eye irritation. Direct contact should be avoided as many acetamide and nitroaromatic derivatives are irritants[4][8].N-(4-Methoxyphenyl)acetamide is noted as irritating to eyes and skin[4].
Reactivity Potential for hazardous reactions. Nitro compounds can react violently with oxidizing or reducing agents. They may also be explosive, particularly if heated or subjected to shock, though this is a greater concern for polynitrated compounds[2].Avoid contamination with oxidizing agents as ignition may result[4]. Laboratory chemicals with explosive properties require specialized disposal[2].
Environmental Toxic to aquatic life. Discharge into the environment must be strictly avoided. The compound is insoluble in water, but its breakdown products could be mobile and harmful[5].p-Nitrophenol is toxic to aquatic life[7]. Standard procedure for analogs is to prevent entry into drains, sewers, or waterways[5][9].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure during handling and disposal. The causality behind each selection is to create a complete barrier against anticipated hazards.

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][5]. The primary objective is to prevent contact with solid particulates or accidental splashes.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile rubber, minimum thickness of 0.11 mm). Inspect gloves for integrity before each use.

    • Lab Coat/Clothing : A flame-resistant lab coat or impervious clothing is required to protect against incidental contact[3]. Ensure full coverage of arms.

  • Respiratory Protection : If there is a risk of generating dust or working in a poorly ventilated area, use a full-face respirator with an appropriate particulate filter or a NIOSH/MSHA-approved respirator[3][9]. This is a proactive measure against inhalation, a potential route of exposure.

Waste Segregation & Containment Protocol

Proper containment is the first step in a self-validating disposal system. Mislabeled or improperly segregated waste creates significant downstream safety risks.

  • Designate a Waste Stream : Establish a dedicated hazardous waste stream for "Halogen-Free Nitrated Organic Solids." Do not mix this waste with other streams, especially oxidizers, strong acids/bases, or heavy metals[2].

  • Select Appropriate Containers : Use only UN-approved, chemically resistant containers with secure, sealable lids. The container must be clean, dry, and in good condition.

  • Collect Waste :

    • For solid waste (e.g., residual compound, contaminated filter paper), place it directly into the designated container.

    • For contaminated consumables (e.g., gloves, weigh boats), place them in a sealed, labeled bag before adding to the main container to minimize dust.

  • Labeling : Immediately label the container. The label must be indelible and include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate GHS pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and potentially an exploding bomb as a precaution for a nitro-containing compound).

    • Accumulation start date and responsible researcher's name.

  • Storage : Store the sealed container in a designated, well-ventilated satellite accumulation area away from heat, sparks, or incompatible materials[10].

Primary Disposal Pathway: Licensed Incineration

The only professionally acceptable and environmentally sound method for disposing of this compound is through a licensed hazardous waste disposal service that utilizes high-temperature incineration.

Methodology :

  • Engage a Contractor : Contact your institution's Environmental Health & Safety (EHS) office to arrange a pickup with a licensed professional waste disposal service.

  • Dissolution (Optional, by Contractor) : The disposal service may dissolve or mix the material with a combustible solvent to ensure complete and uniform combustion[7].

  • Incineration : The material must be burned in a chemical incinerator equipped with an afterburner and a flue gas scrubber[3][7].

    • Causality : High-temperature incineration (e.g., 820–1,600°C) ensures the complete thermal decomposition of the organic molecule to simpler, less harmful compounds like CO₂, H₂O, and nitrogen oxides (NOx)[6]. The afterburner destroys any residual organic compounds, while the scrubber is essential to remove the acidic NOx gases from the emission stream, preventing air pollution[6].

Accidental Spill & Emergency Procedures

Immediate and correct response to a spill is critical for safety.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

  • Don PPE : Before attempting cleanup, don the full PPE as described in Section 2.

  • Containment : Prevent further spillage or leakage if it is safe to do so[9]. For solid spills, avoid actions that generate dust[4].

  • Cleanup :

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container[5].

    • Use spark-proof tools for cleanup if there is any solvent present[10].

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the incident to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the validated, step-by-step workflow for the safe disposal of this compound.

G cluster_lab Laboratory Procedures cluster_disposal Professional Disposal Pathway gen 1. Waste Generation (Residual compound, contaminated materials) ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) gen->ppe Safety First spill Accidental Spill gen->spill Potential Event contain 3. Segregate & Contain (Designated, sealed container) ppe->contain Isolate Hazard label_waste 4. Label Container (Full Name, Hazards, Date) contain->label_waste Ensure Traceability store 5. Secure Storage (Ventilated Satellite Area) label_waste->store Await Pickup pickup 6. Arrange EHS Pickup store->pickup transport 7. Transport by Licensed Hazardous Waste Contractor pickup->transport incinerate 8. High-Temperature Incineration (with Afterburner & Scrubber) transport->incinerate final 9. Complete Destruction & Emission Control incinerate->final spill->ppe spill_proc Execute Spill Protocol (Contain, Clean, Report) spill_proc->contain Collect Waste

Caption: Disposal workflow for this compound.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • DO NOT Discharge to Sewer : This compound is insoluble in water and likely toxic to aquatic organisms[5][6]. Sewer disposal can lead to environmental contamination and disrupt wastewater treatment processes[3][11].

  • DO NOT Dispose in Regular Trash : Uncontrolled disposal can expose sanitation workers to a hazardous chemical and lead to environmental release.

  • DO NOT Attempt Chemical Neutralization : Do not attempt to "deactivate" the compound with other chemicals (e.g., strong acids, bases, or oxidizing agents) without a fully validated and peer-reviewed protocol. Such attempts can create unknown, potentially more hazardous byproducts or cause a dangerous reaction[2][4].

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar nitrophenyl and acetamide derivatives. A conservative approach is therefore essential.

Hazard Assessment: Understanding the Risks

Given its chemical structure, this compound should be handled as a substance with potential hazards. Based on data from analogous compounds, researchers should assume it may be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3] It may also cause irritation to the skin, eyes, and respiratory system.[2][3][4]

Key Assumed Hazards:

  • Acute Toxicity: Potential harm from single short-term exposure.

  • Skin and Eye Irritation: May cause redness, discomfort, or damage upon contact.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side shields.[8]Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.NIOSH-approved respirator with a particulate filter (P2) if dust is generated or ventilation is poor.[7]
Solution Preparation and Handling Chemical splash goggles and a face shield.[2]Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Reaction Monitoring and Work-up Chemical splash goggles and a face shield.[2]Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work within a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. This workflow is designed to minimize risk and streamline your research process.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Analogous SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid prep_workspace->handle_weigh In Fume Hood handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, review the Safety Data Sheets for structurally similar compounds to familiarize yourself with potential hazards.

    • Ensure all necessary PPE is readily available and in good condition.[9]

    • Prepare your designated workspace, preferably a certified chemical fume hood, by clearing unnecessary items and ensuring it is clean.[7]

  • Handling:

    • When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust. Avoid generating dust during transfer.[7]

    • Add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[8][10]

    • Wash hands thoroughly after handling, even if gloves were worn.[7][10]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10]

    • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weigh Boats) contain_solid Seal in Labeled Bag waste_solid->contain_solid waste_liquid Liquid Waste (Reaction Mixtures, Solvents) contain_liquid Collect in Labeled, Closed Container waste_liquid->contain_liquid waste_sharps Sharps (Contaminated Needles, Pipettes) contain_sharps Place in Sharps Container waste_sharps->contain_sharps dispose_ehs Arrange Pickup with Environmental Health & Safety (EHS) contain_solid->dispose_ehs contain_liquid->dispose_ehs contain_sharps->dispose_ehs

Caption: A systematic process for the safe disposal of waste generated from handling the target compound.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Place any contaminated disposable PPE (gloves, etc.) and weighing papers into a designated, clearly labeled hazardous waste bag.

    • Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Sharps: Any contaminated needles or glass pipettes should be disposed of in a designated sharps container.

  • Disposal Procedure:

    • All waste must be disposed of as hazardous chemical waste.[10]

    • Do not discharge any material to sewer systems or waterways.[2][8]

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

    • All disposal practices must comply with local, regional, and national regulations.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your EHS department.

By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem.
  • Personal protective equipment for handling o-Nitrosophenol. Benchchem.
  • N-(4-Methoxy-2-nitrophenyl)acetamide SDS, 119-81-3 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - 4'-Methoxy-2'-nitroacetanilide. Fisher Scientific.
  • SAFETY DATA SHEET - N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific.
  • SAFETY DATA SHEET - Acetamide, N-(4-methoxyphenyl)-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N1-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide. Fisher Scientific.
  • Full chemical resistant personal protective equipment (PPE) ensemble. UNODC Laboratory.
  • N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology.
  • Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 2'-Nitroacetanilide. Fisher Scientific.
  • Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide. Angene Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.